3-Methoxypyridine 1-oxide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREDSSUYAKFWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C[N+](=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164160 | |
| Record name | Pyridine, 3-methoxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-61-7 | |
| Record name | Pyridine, 3-methoxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methoxypyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyridine 1-oxide is a heterocyclic organic compound that has garnered interest in the field of medicinal chemistry and drug development. Its unique electronic properties, stemming from the pyridine N-oxide functionality and the methoxy substituent, make it a versatile intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, synthesis, spectroscopic data, and chemical reactivity.
Core Chemical and Physical Properties
This compound is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 14906-61-7 | [1] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Melting Point | 100-101 °C | [1] |
| Boiling Point (Predicted) | 308.9 ± 15.0 °C | [1] |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [1] |
| Appearance | Solid | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-oxidation of the parent compound, 3-methoxypyridine. This transformation can be effectively carried out using various oxidizing agents. A common and reliable method involves the use of hydrogen peroxide in acetic acid.
Experimental Protocol: N-Oxidation of 3-Methoxypyridine
This protocol is adapted from established procedures for the N-oxidation of substituted pyridines.[3]
Materials:
-
3-Methoxypyridine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxypyridine (1 equivalent) in glacial acetic acid.
-
To this solution, add 30% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
References
An In-depth Technical Guide to the Molecular Structure of 3-Methoxypyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 3-Methoxypyridine 1-oxide. Due to a lack of specific experimental data for this molecule in publicly available literature, this guide leverages data from analogous compounds and computational studies to present a detailed analysis of its structural and spectroscopic characteristics.
Introduction
This compound belongs to the class of aromatic N-oxides, which are known for their unique electronic properties and diverse applications in medicinal chemistry and materials science. The introduction of an N-oxide functional group to the pyridine ring significantly alters its electronic distribution, reactivity, and potential for intermolecular interactions. The methoxy substituent at the 3-position further modulates these properties through its electron-donating character. Understanding the precise molecular geometry and electronic structure of this compound is crucial for predicting its chemical behavior and designing novel applications.
Predicted Molecular Geometry
While a crystal structure for this compound is not available, its molecular geometry can be reliably predicted based on data from related substituted pyridine N-oxides and computational modeling. The pyridine ring is expected to be planar, with the N-oxide oxygen atom lying in the same plane. The methoxy group will likely exhibit some degree of rotational freedom around the C3-O bond.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) | Basis for Prediction |
| N1-O1 | 1.27 - 1.30 | Based on computational studies of pyridine N-oxides and crystal structures of substituted analogs.[1] The N-O bond in pyridine N-oxides typically exhibits partial double bond character. |
| N1-C2 | 1.37 - 1.39 | Similar to other pyridine N-oxide structures. |
| C2-C3 | 1.38 - 1.40 | Aromatic C-C bond length. |
| C3-C4 | 1.38 - 1.40 | Aromatic C-C bond length. |
| C4-C5 | 1.37 - 1.39 | Aromatic C-C bond length. |
| C5-N1 | 1.37 - 1.39 | Similar to other pyridine N-oxide structures. |
| C3-O2 | 1.35 - 1.37 | Typical C-O single bond length in aryl ethers. |
| O2-C(Me) | 1.42 - 1.44 | Typical O-C single bond length in methyl ethers. |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) | Basis for Prediction |
| C5-N1-C2 | 120 - 122 | Consistent with sp² hybridization of the nitrogen atom in the pyridine ring. |
| N1-C2-C3 | 118 - 120 | Typical internal angle in a substituted pyridine ring. |
| C2-C3-C4 | 120 - 122 | The methoxy group may cause minor deviations from the ideal 120° angle. |
| C3-C4-C5 | 118 - 120 | Typical internal angle in a substituted pyridine ring. |
| C4-C5-N1 | 118 - 120 | Typical internal angle in a substituted pyridine ring. |
| O1-N1-C2/C5 | 119 - 121 | The N-O bond bisects the C5-N1-C2 angle. |
| C2-C3-O2 | 118 - 122 | Dependent on the steric interaction between the methoxy group and the adjacent hydrogen atom on C2. |
| C4-C3-O2 | 118 - 122 | Dependent on the steric interaction between the methoxy group and the adjacent hydrogen atom on C4. |
| C3-O2-C(Me) | 117 - 119 | Typical bond angle for an sp³ hybridized oxygen in an ether. |
Spectroscopic Characterization (Predicted)
The structural features of this compound can be elucidated using various spectroscopic techniques. The following tables summarize the expected spectral data based on the analysis of similar compounds.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| H2 | 8.1 - 8.3 | d | J = ~6-7 | The proton at the 2-position is expected to be the most deshielded due to the proximity of the N-oxide group. |
| H4 | 7.0 - 7.2 | t | J = ~7-8 | The proton at the 4-position will show a triplet splitting from coupling to H2 and H5. |
| H5 | 7.2 - 7.4 | ddd | J = ~8, ~5, ~1 | The proton at the 5-position will exhibit complex splitting due to coupling with H4, H6, and a small long-range coupling. |
| H6 | 8.0 - 8.2 | d | J = ~5 | The proton at the 6-position is also significantly deshielded by the N-oxide. |
| OCH₃ | 3.8 - 4.0 | s | - | The methoxy protons will appear as a sharp singlet. |
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | 145 - 148 | The carbon adjacent to the N-oxide is significantly deshielded. |
| C3 | 155 - 158 | The carbon bearing the methoxy group will be the most deshielded aromatic carbon due to the oxygen's electron-withdrawing inductive effect and resonance. |
| C4 | 120 - 123 | The chemical shift of C4 will be influenced by both the N-oxide and the methoxy group. |
| C5 | 125 - 128 | The chemical shift of C5 is expected to be in a typical aromatic region. |
| C6 | 138 - 141 | The carbon at the 6-position is deshielded by the N-oxide group. |
| OCH₃ | 55 - 58 | Typical chemical shift for a methoxy carbon. |
Infrared (IR) Spectroscopy:
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N-O Stretch: A strong absorption band is expected in the region of 1250-1300 cm⁻¹, characteristic of the N-O stretching vibration in pyridine N-oxides.
-
C-O Stretch: An absorption band corresponding to the aryl-alkyl ether C-O stretching will likely appear around 1020-1050 cm⁻¹ (asymmetric) and 1200-1250 cm⁻¹ (symmetric).
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretch: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 125.
-
A characteristic fragmentation pattern for pyridine N-oxides is the loss of the oxygen atom, leading to a significant peak at m/z = 109 (M-16).
-
Further fragmentation of the methoxypyridine cation would follow established pathways.
Experimental Protocols
Synthesis of this compound
A common and effective method for the N-oxidation of pyridines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Protocol using m-CPBA:
-
Dissolution: Dissolve 3-methoxypyridine (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite to destroy excess peroxide.
-
Extraction: Extract the aqueous layer with DCM or chloroform (3 x volumes).
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Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.
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Infrared (IR) Spectroscopy: Obtain the IR spectrum of the sample as a thin film, KBr pellet, or in a suitable solvent to identify the characteristic functional group vibrations.
-
Mass Spectrometry (MS): Analyze the sample using a mass spectrometer to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
X-ray Crystallography: If suitable single crystals can be obtained, X-ray diffraction analysis will provide the definitive molecular and crystal structure.
Logical Workflow for Structural Determination
The determination of the molecular structure of a novel compound like this compound follows a logical progression of analytical techniques.
Caption: Logical workflow for the synthesis and structural elucidation of this compound.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the molecular structure of this compound. By drawing upon data from analogous compounds and established principles of structural chemistry and spectroscopy, a comprehensive picture of its geometric and electronic properties has been constructed. The provided experimental protocols offer a clear pathway for the synthesis and definitive characterization of this molecule. Further experimental investigation is warranted to validate these predictions and fully unlock the potential of this compound in various scientific and industrial applications.
References
An In-depth Technical Guide to the Physical Properties of 3-Methoxypyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxypyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. The data herein is compiled from verified chemical databases and is intended to support research and development activities.
Chemical Identity
This compound is a derivative of pyridine, characterized by a methoxy group at the 3-position and an N-oxide functional group. This modification significantly alters the electronic and physical properties of the parent pyridine ring, influencing its reactivity, solubility, and intermolecular interactions.
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₇NO₂[3]
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Canonical SMILES: COC1=CC=C--INVALID-LINK--[O-]
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound. For ease of reference, both experimentally determined and predicted values are presented.
| Property | Value | Source |
| Molecular Weight | 125.13 g/mol | [3] |
| Melting Point | 100-101 °C | [1] |
| Boiling Point | 308.9 ± 15.0 °C | Predicted[1] |
| Density | 1.09 ± 0.1 g/cm³ | Predicted[1] |
| pKa (Conjugate Acid) | 0.84 ± 0.10 | Predicted[1] |
Experimental Protocols
While the provided sources list the physical properties, they do not detail the specific experimental protocols used for their determination for this particular compound. The following are descriptions of standard laboratory methodologies for measuring such properties.
3.1. Melting Point Determination
The melting point of a solid compound is a critical indicator of purity. It is typically determined using one of the following methods:
-
Capillary Melting Point Apparatus: A small, powdered sample is packed into a capillary tube and placed in a heated block. The temperature at which the substance transitions from a solid to a liquid is observed and recorded. The range from the initial melting to complete liquefaction is reported.
-
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is identified as the onset temperature of the endothermic melting peak on the DSC thermogram.
3.2. Boiling Point Determination
The boiling point of a liquid is determined at a specific atmospheric pressure. For high-boiling-point compounds like this compound, vacuum distillation is often employed to prevent decomposition at elevated temperatures.
-
Distillation Method: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the pressure of the gas above it, and the liquid freely vaporizes, is recorded as the boiling point. For values obtained under reduced pressure, the pressure must be specified.
-
Ebulliometer: This specialized instrument allows for the precise measurement of boiling points by maintaining equilibrium between the liquid and vapor phases.
3.3. Density Measurement
The density of a substance is its mass per unit volume.
-
Pycnometer Method: A pycnometer, a flask with a specific, known volume, is weighed empty, then filled with the substance, and weighed again. The density is calculated by dividing the mass of the substance by the known volume of the pycnometer. The temperature is controlled and recorded as density is temperature-dependent.
3.4. pKa Determination
The pKa, a measure of the acidity of the conjugate acid of the N-oxide, is commonly determined by potentiometric or spectrophotometric titration.
-
Potentiometric Titration: A solution of the compound is titrated with a standard acid or base. The pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.
-
UV-Spectrophotometric Titration: This method is used when the protonated and deprotonated forms of the compound have different UV-visible absorption spectra. The absorbance at a specific wavelength is measured at various pH values, and the pKa is calculated from the resulting data.
Logical Data Relationship
The following diagram illustrates the relationship between the chemical identity of this compound and its associated physical properties.
References
3-Methoxypyridine 1-Oxide: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 3-Methoxypyridine 1-oxide. Due to a lack of specific quantitative data in publicly accessible literature, this document synthesizes information from related compounds and outlines general experimental protocols for solubility determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction to this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The introduction of an N-oxide functional group to the pyridine ring significantly alters its electronic properties, polarity, and, consequently, its solubility. The N-oxide moiety can participate in hydrogen bonding, which generally enhances solubility in polar solvents. Understanding the solubility of this compound is critical for its application in various experimental and developmental settings.
Solubility Data
Qualitative Solubility Profile:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Water | Soluble | The N-oxide group is highly polar and can act as a strong hydrogen bond acceptor. The parent compound, 3-methoxypyridine, is reported to be soluble in water.[1] |
| Ethanol, Methanol | Soluble | These solvents are polar and can engage in hydrogen bonding with the N-oxide group. 3-Methoxypyridine is known to be highly soluble in ethanol and methanol.[1] |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. The related compound 3-methoxypyridine shows high solubility in DMSO, with one source indicating a solubility of 180 mg/mL. |
| Dichloromethane | Soluble | 3-Methoxypyridine is reported to be highly soluble in dichloromethane.[1] |
| Nonpolar Solvents | ||
| Hexane, Toluene | Sparingly Soluble to Insoluble | The high polarity of the N-oxide group is expected to limit solubility in nonpolar solvents. |
It is important to note that the solubility of 4-methoxypyridine N-oxide, an isomer, is described as being soluble in most common organic solvents.[2] This further supports the expectation of good solubility for this compound in polar organic solvents.
Experimental Protocols for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Pipettes
-
Evaporating dish or pre-weighed vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To ensure that no solid particles are transferred, filter the solution through a syringe filter into a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved by gentle heating under a stream of nitrogen or by using a vacuum oven.
-
Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
Visualizations
General Synthesis Workflow for Pyridine N-Oxides
Since a specific signaling pathway involving this compound is not described in the available literature, a diagram illustrating a general synthetic route to pyridine N-oxides is provided. The oxidation of the corresponding pyridine is a common method for their preparation.
Caption: General workflow for the synthesis of a 3-substituted pyridine 1-oxide.
Logical Flow for Solubility Determination
The following diagram illustrates the decision-making process in a typical qualitative solubility testing scheme for an organic compound.
Caption: Decision tree for qualitative solubility analysis of an organic compound.
Conclusion
While specific quantitative solubility data for this compound is currently limited in the public domain, this guide provides a foundational understanding based on the principles of chemical solubility and data from related compounds. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents of interest. The visualizations offer a clear representation of a general synthetic approach and a logical workflow for solubility testing. Further experimental investigation is necessary to establish a comprehensive and quantitative solubility profile for this compound.
References
Electronic Properties of 3-Methoxypyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxypyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic characteristics imparted by the N-oxide functionality and the methoxy substituent. This technical guide provides a comprehensive overview of the electronic properties of this compound, drawing from available experimental data and computational studies on related pyridine N-oxide systems. The guide covers the synthesis, spectroscopic characterization, and theoretical electronic structure of the molecule, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.
Introduction
Pyridine N-oxides are a class of aromatic compounds that exhibit distinct reactivity and electronic properties compared to their parent pyridine analogues. The N-oxide group acts as a strong electron-donating group through resonance while also possessing an inductive electron-withdrawing effect. This dual nature significantly influences the electron density distribution within the pyridine ring, impacting its reactivity in electrophilic and nucleophilic substitution reactions.[1] The presence of a methoxy group at the 3-position further modulates these electronic effects. Understanding the electronic properties of this compound is crucial for its application in drug design, catalysis, and the development of novel organic materials.
Synthesis and Characterization
The synthesis of this compound typically involves the oxidation of the parent 3-methoxypyridine.
General Synthesis Workflow
The most common method for the N-oxidation of pyridines is the use of a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.
References
Spectroscopic Data and Analysis of 3-Methoxypyridine 1-oxide: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3-Methoxypyridine 1-oxide, tailored for researchers, scientists, and professionals in drug development. It includes available spectroscopic data, detailed experimental protocols, and workflow visualizations to facilitate analysis and characterization.
While direct, comprehensive experimental spectra for this compound are not extensively published in readily available literature, this guide compiles data from analogous compounds, including the parent 3-Methoxypyridine and other substituted pyridine N-oxides. This comparative data allows for the reliable prediction of spectral features.
Spectroscopic Data Summary
The introduction of the N-oxide functionality and the methoxy group significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework. The N-oxide group generally causes a downfield shift of the α-protons (H-2, H-6) and affects the carbon signals due to its electron-withdrawing nature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.1 - 8.3 | d |
| H-4 | 7.1 - 7.3 | t |
| H-5 | 7.2 - 7.4 | dd |
| H-6 | 8.2 - 8.4 | d |
| -OCH₃ | 3.8 - 4.0 | s |
Predictions are based on data from various substituted pyridine N-oxides. Solvent: CDCl₃.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 140 - 142 |
| C-3 | 155 - 157 |
| C-4 | 120 - 122 |
| C-5 | 126 - 128 |
| C-6 | 138 - 140 |
| -OCH₃ | 55 - 57 |
Predictions are based on data from various substituted pyridine N-oxides and 3-methoxypyridine. Solvent: CDCl₃ or DMSO-d₆.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. For this compound, the most characteristic vibrations are the N-O stretch, C-O ether stretches, and aromatic C-H and C=C/C=N stretches.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic ring C-H bonds |
| Aliphatic C-H Stretch | 2850 - 3000 | Methoxy group C-H bonds |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Pyridine ring vibrations |
| N-O Stretch | 1200 - 1300 | Characteristic N-oxide vibration[3] |
| C-O-C Asymmetric Stretch | 1220 - 1280 | Aryl-alkyl ether stretch |
| C-O-C Symmetric Stretch | 1020 - 1080 | Aryl-alkyl ether stretch |
| C-H Out-of-Plane Bending | 700 - 900 | Substitution pattern on the ring |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound (C₆H₇NO₂) is 125.13 g/mol .
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Description |
|---|---|---|
| 125 | [M]⁺ | Molecular Ion |
| 109 | [M-O]⁺ | Loss of oxygen from the N-oxide, a common fragmentation for N-oxides[4] |
| 110 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 94 | [M-OCH₃]⁺ | Loss of a methoxy radical |
| 81 | [M-O-CO]⁺ | Loss of oxygen followed by loss of carbon monoxide |
Fragmentation patterns are inferred from data on related compounds like 4-Methoxypyridine N-oxide.[5][6]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation : Utilize a modern NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.
FT-IR Spectroscopy Protocol
A common method for solid samples is the Potassium Bromide (KBr) pellet technique.[7]
-
Sample Preparation (KBr Pellet) :
-
Grind 1-2 mg of the solid this compound sample with 150-200 mg of dry, FT-IR grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.[7]
-
-
Instrumentation : Use a modern FT-IR spectrometer.
-
Data Acquisition :
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[7]
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[7]
-
-
Data Analysis : Identify characteristic absorption bands and assign them to corresponding molecular vibrations.
Mass Spectrometry Protocol
-
Sample Introduction : Introduce the sample into the mass spectrometer. For a stable, solid compound, direct insertion probe analysis or infusion after dissolving in a suitable solvent (e.g., methanol, acetonitrile) is common.
-
Ionization : Utilize Electron Ionization (EI) as a standard hard ionization technique to induce fragmentation and provide structural information.
-
Mass Analysis : Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The relative abundances of these ions provide a fragmentation fingerprint.
Visualization of Workflows
Visualizing the experimental process helps in understanding the logical flow from sample to result.
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. 748. N-oxides and related compounds. Part XVI. Infrared spectra of 3-substituted pyridine 1-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine, 4-methoxy-1-oxide- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
The Multifaceted Biological Activity of Substituted Pyridine N-Oxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine N-oxides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The introduction of an N-oxide moiety to the pyridine ring fundamentally alters its electronic and steric properties, often leading to enhanced biological activity and novel mechanisms of action. This technical guide provides an in-depth overview of the diverse biological activities of substituted pyridine N-oxides, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to support further research and development in this promising area of medicinal chemistry.
Core Concepts and Biological Significance
Pyridine N-oxides are heterocyclic compounds characterized by a pyridine ring in which the nitrogen atom has been oxidized. This N-oxidation has several important consequences for the molecule's properties and biological activity:
-
Altered Electronic Profile: The N-oxide group is a strong electron-withdrawing group via induction but can also act as an electron-donating group through resonance. This dual nature modulates the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack, particularly at the 2- and 4-positions.
-
Increased Polarity and Solubility: The polar N-O bond enhances the aqueous solubility of the parent pyridine, a crucial property for drug development.
-
Hydrogen Bonding Capability: The oxygen atom of the N-oxide group is a potent hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.[1]
-
Bioisosteric Replacement: The N-oxide moiety can serve as a bioisostere for other functional groups, such as a carbonyl group, leading to improved pharmacological profiles.[1]
-
Prodrug Potential: In hypoxic environments, such as those found in solid tumors, the N-oxide group can be reduced, releasing the parent pyridine. This property is exploited in the design of hypoxia-activated prodrugs.[2]
These unique characteristics contribute to the broad spectrum of biological activities exhibited by substituted pyridine N-oxides, including anticancer, antimicrobial, antiviral, and antihypertensive effects.
Anticancer Activity of Substituted Pyridine N-Oxides
A growing body of evidence highlights the potential of substituted pyridine N-oxides as effective anticancer agents. Their mechanisms of action are diverse and often involve the induction of cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected substituted pyridine and pyridine N-oxide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.
Table 1: Anticancer Activity of Substituted Pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HepG2 (Liver) | ~20-50 | [1] |
| Compound 2 | HepG2 (Liver) | ~20-50 | [1] |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 | [3] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 | [3] |
| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 | [3] |
| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 | [3] |
| 4b | A-549 (Lung) | 0.00803 | [4] |
| 4e | A-549 (Lung) | 0.0095 | [4] |
| 3d | A-2780 (Ovarian) | 1.14 - 1.76 | [4] |
| 4b | A-2780 (Ovarian) | 1.14 - 1.76 | [4] |
| 4c | A-2780 (Ovarian) | 1.14 - 1.76 | [4] |
| 4d | MCF-7 (Breast) | 1.14 - 3.38 | [4] |
| 15b | HepG2 (Liver) | 10.33 | [5] |
| 15a | HepG2 (Liver) | 22.90 | [5] |
| 15c | HepG2 (Liver) | 27.77 | [5] |
| 6 | HepG2 (Liver) | 62.50 | [5] |
| Compound 6 | HepG2 | >50 | [6] |
| Compound 7 | HepG2 | >50 | [6] |
Note: The specific structures of the compounds are detailed in the cited references.
Mechanism of Action: Induction of Apoptosis via p53 and JNK Signaling
Studies on certain anticancer pyridine derivatives have elucidated a mechanism involving the induction of G2/M cell cycle arrest and apoptosis.[1] This process is mediated by the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
Caption: Proposed signaling pathway for anticancer pyridine derivatives.
Antimicrobial Activity of Substituted Pyridine N-Oxides
Substituted pyridine N-oxides have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the N-oxide moiety and various substituents on the pyridine ring plays a crucial role in their antimicrobial efficacy.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected substituted pyridine and pyridine N-oxide derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Substituted Pyridine and Pyridine N-Oxide Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Isonicotinic acid hydrazide derivatives 23-27 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18–3.08 (µM/mL) | [7] |
| 2-(methyldithio)pyridine-3-carbonitrile 29 | Various Bacteria | 0.5 - 64 | [7] |
| 2-(methyldithio)pyridine-3-carbonitrile 29 | Candida species | 0.25 - 2 | [7] |
| Pyridine compounds 36 & 37 | Various Bacteria & Fungi | - | [7] |
| Compounds 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 | [7] |
| Compounds 12, 15, 16, 17 | C. albicans, C. gabrata | 12.5 | [7] |
| Pyridine-4-aldoxime-based quaternary ammonium salts (C12-C16 alkyl chain) | Various Bacteria & Fungi | - | [7] |
| Pyridine salts 51–56 | Fungi | 0.1 - 12 (mM) | [7] |
| Pyridine salts 51–56 | Bacteria | 0.02 - 6 (mM) | [7] |
| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one | S. aureus | - | [8] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines 88a-k | E. coli | 0.2-1.3 | [8] |
| Compound 3d | E. coli | 3.91 | [9] |
| Compound 3e | E. coli | 3.91 | [9] |
| Pyridone derivative VI | B. subtilis | 78 | [9] |
| Pyridone derivative VI | S. aureus | 2.4 | [9] |
| Compound VII | Streptococcus pneumonia | 1.95 | [9] |
| Compound VII | B. subtilis | 0.98 | [9] |
| Compound VII | Salmonella typhimurium | 1.9 | [9] |
| Compound 3c | Various Bacteria | 13-16 (mm inhibition zone) | [10] |
| Compound 3d | S. aureus | 4 | [11] |
| Compounds 21b, 21d, 21e, 21f | Gram-positive bacteria | - | [12] |
Note: The specific structures of the compounds and the units of measurement are detailed in the cited references.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of substituted pyridine N-oxides.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Substituted pyridine N-oxide compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Substituted pyridine N-oxide compounds
-
Standard antimicrobial agents (positive controls)
-
Microplate reader or visual inspection
-
-
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[11]
-
Conclusion and Future Directions
Substituted pyridine N-oxides are a compelling class of compounds with a broad range of biological activities, making them attractive scaffolds for drug discovery. Their unique physicochemical properties, including enhanced solubility and hydrogen bonding capabilities, contribute to their diverse pharmacological profiles. The anticancer and antimicrobial activities highlighted in this guide, supported by quantitative data and established mechanisms of action, underscore their therapeutic potential.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution pattern on the pyridine N-oxide ring to optimize potency and selectivity.
-
Mechanism of Action Elucidation: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to understand their biological effects fully.
-
In Vivo Efficacy and Safety Profiling: Evaluation of promising candidates in preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity.
-
Development of Novel Drug Delivery Systems: Exploration of strategies, such as the formation of cocrystals, to further enhance the physicochemical and pharmacokinetic properties of pyridine N-oxide-based drugs.[4]
The continued exploration of substituted pyridine N-oxides holds great promise for the development of novel and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijirset.com [ijirset.com]
- 6. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bcc.bas.bg [bcc.bas.bg]
3-Methoxypyridine 1-oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The pyridine N-oxide moiety is a versatile functional group known to modulate the physicochemical and biological properties of molecules, often enhancing solubility and metabolic stability, and serving as a key building block for further functionalization. The presence of a methoxy group at the 3-position further influences the electronic and steric properties of the pyridine ring, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a focus on experimental details and data for researchers in the field.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound and its precursor, 3-methoxypyridine, is presented below.
| Property | This compound | 3-Methoxypyridine |
| CAS Number | 14906-61-7[1] | 7295-76-3[2] |
| Molecular Formula | C₆H₇NO₂ | C₆H₇NO |
| Molecular Weight | 125.13 g/mol | 109.13 g/mol [2] |
| Appearance | White to off-white crystalline solid (Predicted) | Colorless to light yellow liquid |
| Melting Point | 100-101 °C[3] | Not available |
| Boiling Point | 308.9±15.0 °C (Predicted)[3] | 65 °C at 15 mmHg (lit.)[4] |
| Density | 1.09±0.1 g/cm³ (Predicted)[3] | 1.083 g/mL at 25 °C (lit.)[4] |
| pKa | 0.84±0.10 (Predicted)[3] | Not available |
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of the nitrogen atom of 3-methoxypyridine. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid, like acetic acid.
Experimental Protocol: Oxidation with m-CPBA
This protocol is adapted from general procedures for the N-oxidation of pyridines.
Materials:
-
3-Methoxypyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve 3-methoxypyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 eq) in DCM to the stirred solution of 3-methoxypyridine over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Experimental Protocol: Oxidation with Hydrogen Peroxide and Acetic Acid
This method provides a more economical and environmentally friendly alternative to peroxy acids.
Materials:
-
3-Methoxypyridine
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware
Procedure:
-
In a round-bottom flask, add 3-methoxypyridine (1.0 eq) to glacial acetic acid.
-
With stirring, slowly add 30% hydrogen peroxide (1.5 to 2.0 eq).
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (typically 4-24 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous mixture with chloroform or dichloromethane multiple times.
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Data
1H NMR Spectroscopy
The proton NMR spectrum of 3-methoxypyridine provides a reference for the expected shifts in the N-oxide. The N-oxidation typically leads to a downfield shift of the protons on the pyridine ring, particularly those at the 2- and 6-positions, due to the deshielding effect of the N-oxide group.
| 1H NMR Data for 3-Methoxypyridine [5] |
| Solvent |
| Chemical Shift (ppm) |
| ~8.2 |
| ~8.1 |
| ~7.2 |
| ~3.8 |
13C NMR Spectroscopy
Similar to the proton NMR, the carbon signals of the pyridine ring are expected to shift upon N-oxidation.
| 13C NMR Data for 3-Methoxypyridine [6] |
| Solvent |
| Chemical Shift (ppm) |
| ~155 |
| ~141 |
| ~138 |
| ~123 |
| ~120 |
| ~55 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the aromatic C-H and C=C stretching, the C-O stretching of the methoxy group, and a prominent N-O stretching band.
| Expected IR Absorptions for this compound |
| Wavenumber (cm-1) |
| 3100-3000 |
| 1600-1450 |
| ~1250 |
| 1300-1000 |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight (125.13 g/mol ). Common fragmentation patterns for pyridine N-oxides include the loss of an oxygen atom.
| Predicted Mass Spectrum Data for this compound |
| m/z |
| 125 |
| 109 |
Applications in Drug Development
Pyridine N-oxides are a recognized class of compounds in medicinal chemistry. The N-oxide functionality can improve aqueous solubility, reduce toxicity, and alter the metabolic profile of a parent drug molecule.[7] Furthermore, the methoxy group is a common substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[8]
While specific therapeutic applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for its use as a key intermediate or a core scaffold in the design of new drug candidates. For instance, substituted pyridines and their N-oxides have been investigated for a wide range of biological activities, including as antimicrobial[9] and anti-trypanosomatid agents.[5]
Experimental Workflows and Diagrams
Synthesis Workflow
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: General workflow for the synthesis and characterization of this compound.
Logical Relationship in Drug Discovery
The role of this compound as a building block in drug discovery can be represented by the following logical diagram:
Caption: Logical progression from a core scaffold to a drug candidate in drug discovery.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity for synthetic and medicinal chemists. Its synthesis is straightforward, employing common oxidation methodologies. While detailed biological studies on this specific compound are limited, the known properties of the pyridine N-oxide and 3-methoxy-substituted aromatic systems suggest its potential as a versatile building block for the creation of new molecules with diverse pharmacological activities. This guide provides a foundational understanding and practical protocols to encourage further investigation into the chemistry and biological potential of this compound.
References
- 1. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 14906-61-7 [amp.chemicalbook.com]
- 4. Workup [chem.rochester.edu]
- 5. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. longdom.org [longdom.org]
An In-Depth Technical Guide to the Discovery and History of Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical development of pyridine N-oxides, a class of compounds that has become indispensable in organic synthesis and medicinal chemistry. From their initial synthesis to their application as versatile intermediates, this document details the key scientific milestones, experimental protocols, and the evolution of our understanding of their chemical properties.
The Dawn of Pyridine N-Oxides: Meisenheimer's Discovery
The journey into the world of pyridine N-oxides began in 1926, when German chemist Jakob Meisenheimer first reported their synthesis.[1][2] In his seminal work published in Berichte der deutschen chemischen Gesellschaft, Meisenheimer described the oxidation of pyridine using peroxybenzoic acid.[1] This discovery opened a new chapter in heterocyclic chemistry, introducing a functional group that would prove to be remarkably versatile.
Meisenheimer's Original Experimental Protocol (1926)
A generalized representation of this groundbreaking synthesis is as follows:
Caption: Meisenheimer's synthesis of pyridine N-oxide.
Evolution of Synthetic Methodologies
Following Meisenheimer's initial discovery, the scientific community actively sought more practical and efficient methods for the synthesis of pyridine N-oxides. This led to the development of several key oxidative procedures throughout the 20th century.
The Peracetic Acid Method
A significant advancement came with the use of peracetic acid, often generated in situ from hydrogen peroxide and acetic acid.[3] This method proved to be a more accessible and economical alternative to peroxybenzoic acid. An early and widely adopted protocol was documented in the esteemed "Organic Syntheses" collection.[3]
Experimental Protocol: Synthesis of Pyridine N-oxide using Peracetic Acid [3]
-
Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 110 g (1.39 moles) of pyridine is placed.
-
Oxidation: While stirring, 250 ml (285 g, 1.50 moles) of 40% peracetic acid is added at a rate that maintains the reaction temperature at 85°C. The addition typically takes 50-60 minutes.
-
Cooling: After the addition is complete, the mixture is stirred until the temperature drops to 40°C.
-
Isolation of Pyridine N-oxide Hydrochloride:
-
Gaseous hydrogen chloride (a slight excess over the theoretical 51 g) is bubbled into the reaction mixture.
-
Acetic acid and excess peracetic acid are removed by warming on a steam bath under vacuum.
-
The residual pyridine N-oxide hydrochloride is purified by refluxing with 300 ml of isopropyl alcohol for 30 minutes, followed by cooling and filtration. The colorless crystals are washed with isopropyl alcohol and then ether.
-
-
Isolation of Pyridine N-oxide:
-
The acetic acid solution from step 3 is evaporated on a steam bath under aspirator pressure.
-
The residue is distilled at a pressure of 1 mm or less. Acetic acid distills first as the pyridine N-oxide acetate dissociates.
-
The product is collected at 100–105°C/1mm.
-
Caption: Experimental workflow for peracetic acid synthesis.
m-Chloroperoxybenzoic Acid (m-CPBA) Oxidation
The introduction of m-chloroperoxybenzoic acid (m-CPBA) provided a milder and often more selective method for the N-oxidation of pyridines, particularly for substrates with sensitive functional groups.[4]
Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide using m-CPBA [5]
-
Reaction Setup: Dissolve 10 g of 4-nitropyridine in 80 mL of dichloromethane in a reaction vessel and cool to 0-5°C in an ice bath.
-
Oxidation: While maintaining the temperature at 0°C, add 20.9 g of m-CPBA to the stirred solution.
-
Reaction: Allow the mixture to warm to 20-25°C and stir for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to 0-5°C.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization.
-
Quantitative Data from Historical Syntheses
The following tables summarize key quantitative data from early and established methods for the synthesis of pyridine N-oxides and some of its derivatives.
Table 1: Synthesis of Pyridine N-oxide
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Peroxybenzoic Acid | Not specified in secondary sources | Not specified | Not specified | Not specified | 66-68 | [1] |
| 40% Peracetic Acid | None | 85 | 50-60 min | 78-83 | 65-66 | [3] |
| H₂O₂ / Acetic Acid | Acetic Acid | 70-80 | 3 hours | 96 | 138-140 (at 15 mm Hg) | [6] |
Table 2: Synthesis of Substituted Pyridine N-oxides
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 3-Methylpyridine | Fuming HNO₃ / H₂SO₄ | - | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73 | [5] |
| 4-Nitropyridine | m-CPBA | Dichloromethane | 20-25 | 24 | 4-Nitropyridine N-oxide | High | [5] |
| 2-Chloropyridine | H₂O₂ / Acetic Acid | Acetic Acid | 80 | Overnight | 2-Chloropyridine N-oxide | Not specified | [7] |
Chemical Properties and Reactivity: An Evolving Understanding
The discovery of pyridine N-oxides spurred extensive investigation into their chemical properties, revealing a rich and versatile reactivity profile that distinguished them from their parent pyridines.
Physical Properties and Structure
Pyridine N-oxide is a colorless, hygroscopic solid.[1] Structurally, the molecule is planar, with an N-O bond distance of approximately 1.34 Å.[1] The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring.
Basicity and Reactivity
Pyridine N-oxide is a much weaker base than pyridine, with the pKa of its conjugate acid being around 0.8.[1] The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the ring. This activation makes pyridine N-oxides more susceptible to electrophilic substitution than pyridine itself.[8] Conversely, the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack, particularly at the 2- and 4-positions.[5]
Caption: Dual reactivity of pyridine N-oxides.
A key synthetic utility of pyridine N-oxides lies in their ability to direct electrophilic substitution to the 4-position, followed by deoxygenation to yield the 4-substituted pyridine, a product not easily obtained by direct substitution of pyridine.[1]
Early Applications in Drug Development and Synthesis
The unique reactivity of pyridine N-oxides was quickly recognized for its potential in the synthesis of complex molecules, including pharmaceuticals.
Intermediates in Synthesis
Pyridine N-oxides became crucial intermediates for the preparation of substituted pyridines that were otherwise difficult to access. For instance, the synthesis of 4-nitropyridine, a valuable synthetic precursor, is efficiently achieved through the nitration of pyridine N-oxide followed by deoxygenation.[8] Similarly, treatment of pyridine N-oxide with reagents like phosphorus oxychloride provides a route to 2- and 4-chloropyridines.[1]
Emergence in Medicinal Chemistry
The N-oxide functional group itself was found to be present in or a precursor to several bioactive molecules. Early examples of the application of pyridine N-oxides in the synthesis of medicinally relevant compounds include:
-
Nicotinic acid N-oxide: A precursor to the non-steroidal anti-inflammatory drugs (NSAIDs) niflumic acid and pranoprofen.[1]
-
2-Chloropyridine N-oxide: An intermediate in the synthesis of zinc pyrithione, an antifungal and antibacterial agent.[1]
-
2,3,5-Trimethylpyridine N-oxide: A key intermediate in the synthesis of the proton pump inhibitor omeprazole.[1][9]
The introduction of the N-oxide moiety can also modulate the physicochemical properties of a drug molecule, such as its solubility and ability to form hydrogen bonds, which is a strategy still employed in modern drug design.[10][11]
Conclusion
From its discovery by Jakob Meisenheimer in 1926, the field of pyridine N-oxide chemistry has grown exponentially. The initial synthetic methods, while groundbreaking, have been refined and expanded upon, providing chemists with a robust toolkit for the preparation of these versatile compounds. The unique electronic properties of the N-oxide group, which allow for controlled electrophilic and nucleophilic substitutions, have cemented their role as indispensable intermediates in organic synthesis. Furthermore, their presence in and utility for the synthesis of numerous pharmaceuticals underscore their enduring importance in drug discovery and development. This guide has provided a historical and technical overview of the foundational discoveries and methodologies that have shaped our understanding and application of pyridine N-oxides.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. Диссертация на тему «Новые синтетические возможности бензофуроксановой платформы для конструирования биологически активных систем», скачать бесплатно автореферат по специальности ВАК РФ 02.00.03 - Органическая химия [dissercat.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]
- 8. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 9. medium.com [medium.com]
- 10. Preparation method of 2-chloropyridine n-oxides - Eureka | Patsnap [eureka.patsnap.com]
- 11. doras.dcu.ie [doras.dcu.ie]
Methodological & Application
Synthesis of 3-Methoxypyridine 1-oxide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-methoxypyridine 1-oxide from 3-methoxypyridine. Two common and effective methods for the N-oxidation of pyridine derivatives are presented: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and oxidation with hydrogen peroxide in acetic acid. This guide includes a summary of reaction parameters, detailed step-by-step procedures, and safety precautions.
Introduction
Pyridine N-oxides are important intermediates in organic synthesis, serving as precursors to a variety of functionalized pyridine derivatives. The N-oxide group activates the pyridine ring for both nucleophilic and electrophilic substitution, making it a versatile synthetic handle. This compound is a valuable building block in the development of pharmaceutical compounds and other specialty chemicals. This document outlines two reliable methods for its preparation from 3-methoxypyridine.
Data Presentation
The following table summarizes the key quantitative data for the two primary methods of synthesizing this compound.
| Parameter | Method 1: m-CPBA Oxidation | Method 2: H₂O₂/Acetic Acid Oxidation |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | 30-40% Hydrogen Peroxide |
| Solvent | Dichloromethane (DCM) or Chloroform | Glacial Acetic Acid |
| Stoichiometry (Oxidant) | 1.0 - 1.2 equivalents | 1.1 - 1.5 equivalents |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 85 °C |
| Reaction Time | 1 - 6 hours | 12 - 24 hours |
| Typical Yield | High (often the highest for 3-substituted pyridines)[1] | Good (e.g., 88% for 4-methoxypyridine analog)[2] |
| Work-up | Aqueous basic wash, extraction | Removal of acetic acid under vacuum |
| Purification | Column chromatography or recrystallization | Recrystallization or distillation |
Experimental Protocols
Method 1: Synthesis of this compound using m-CPBA
This method is often preferred for 3-substituted pyridines due to its high efficiency and mild reaction conditions.[1]
Materials:
-
3-Methoxypyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxypyridine (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Slowly add m-CPBA (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxide.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Safety Precautions:
-
m-CPBA is a potentially explosive peroxide and should be handled with care behind a safety shield.[3]
-
Avoid friction, grinding, and shock.
-
Store m-CPBA refrigerated.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Method 2: Synthesis of this compound using Hydrogen Peroxide in Acetic Acid
This method provides a more economical and environmentally friendly alternative to peroxy acids.[4]
Materials:
-
3-Methoxypyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-40% aqueous solution)
-
Sodium bicarbonate or sodium carbonate
-
Dichloromethane (DCM) or Chloroform for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxypyridine (1.0 eq.) in glacial acetic acid.
-
Addition of Hydrogen Peroxide: To the stirred solution, add hydrogen peroxide (1.2 eq.) dropwise. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 70-85 °C and maintain this temperature for 12-24 hours.[3] Monitor the reaction progress by TLC.
-
Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. Extract the aqueous layer with dichloromethane or chloroform.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or distillation under reduced pressure.
Safety Precautions:
-
Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.
-
The reaction of hydrogen peroxide and acetic acid forms peracetic acid in situ, which is a strong oxidant and potentially explosive.[5]
-
Handle glacial acetic acid in a fume hood.
-
Always wear appropriate PPE.
Characterization of this compound
The final product can be characterized by standard analytical techniques:
-
Melting Point: The melting point of this compound is reported to be 100-101 °C.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons and the methoxy group protons. The chemical shifts will be different from the starting material due to the electronic effect of the N-oxide group.
-
¹³C NMR: The carbon NMR will also show a shift in the signals of the pyridine ring carbons upon N-oxidation.
-
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Logical relationship of synthetic pathways to the final product.
References
3-Methoxypyridine 1-oxide: A Versatile Building Block in Organic Synthesis
For Immediate Release
[City, State] – [Date] – 3-Methoxypyridine 1-oxide is emerging as a highly versatile and valuable building block for organic synthesis, enabling the efficient construction of complex molecular architectures. Its unique electronic properties and reactivity patterns offer medicinal chemists and researchers in drug discovery a powerful tool for the synthesis of novel functionalized pyridine derivatives. This application note provides an overview of its utility, supported by detailed experimental protocols for key transformations.
Introduction
Pyridine N-oxides are a well-established class of reagents in organic synthesis, known for their enhanced reactivity towards both electrophilic and nucleophilic substitution at the pyridine ring, particularly at the C2 and C6 positions. The presence of a methoxy group at the 3-position of the pyridine ring in this compound introduces further electronic and steric influence, allowing for regioselective functionalization and the creation of diverse molecular scaffolds. This note will detail specific applications of this compound in organic synthesis.
Key Applications and Protocols
The strategic placement of the N-oxide and the 3-methoxy group allows for a range of chemical transformations, primarily centered around the functionalization of the pyridine core.
Synthesis of 2-Substituted 3-Methoxypyridines
The N-oxide functionality activates the C2 and C6 positions for nucleophilic attack. This reactivity can be harnessed to introduce a variety of substituents. A key strategy involves the conversion of the N-oxide to a more reactive intermediate that can then be functionalized.
Protocol 1: Synthesis of 2-Bromo-3-methoxypyridine
Step 1: Bromination of 3-Methoxypyridine
-
Reaction Description: This step involves the electrophilic bromination of 3-methoxypyridine.
-
Procedure: To a solution of 3-methoxypyridine (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portionwise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by TLC. The product, 2-bromo-3-methoxypyridine, is then isolated by aqueous workup and purification by column chromatography.
Step 2: N-Oxidation of 2-Bromo-3-methoxypyridine
-
Reaction Description: The resulting 2-bromo-3-methoxypyridine is oxidized to its corresponding N-oxide.[1]
-
Procedure: To a solution of 2-bromo-3-methoxypyridine (1.0 eq) in chloroform, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) at room temperature. The reaction is stirred for approximately 2.5 hours. Upon completion, the reaction mixture is washed with a sodium bicarbonate solution to remove excess acid, and the organic layer is dried and concentrated. The crude product, 2-bromo-3-methoxypyridine 1-oxide, can be purified by crystallization or column chromatography.[1]
| Reactant | Reagent(s) | Product | Yield |
| 2-Bromo-3-methoxypyridine | m-CPBA | 2-Bromo-3-methoxypyridine 1-oxide | 90% |
Table 1: Synthesis of 2-Bromo-3-methoxypyridine 1-oxide. [1]
This 2-bromo-3-methoxypyridine 1-oxide serves as a valuable intermediate for subsequent cross-coupling reactions to introduce carbon-carbon or carbon-heteroatom bonds at the 2-position.
Experimental Workflow for Synthesis of 2-Bromo-3-methoxypyridine 1-oxide
Caption: Workflow for the two-step synthesis of 2-bromo-3-methoxypyridine 1-oxide.
Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization of pyridine N-oxides represents a highly atom-economical approach to introduce new functionalities. While specific protocols for this compound are not extensively documented, the general principles of palladium-catalyzed C-H activation on pyridine N-oxides can be applied. These reactions typically occur at the C2-position.
Conceptual Protocol: Palladium-Catalyzed Alkenylation
-
Reaction Description: This reaction would involve the direct coupling of this compound with an alkene, such as ethyl acrylate, in the presence of a palladium catalyst and an oxidant.
-
General Procedure (based on similar substrates): A mixture of this compound (4.0 eq), the alkene (1.0 eq), Pd(OAc)₂ (10 mol%), and an oxidant like Ag₂CO₃ (1.5 eq) in a solvent such as 1,4-dioxane would be heated at 100 °C for 12 hours. The product, 2-alkenyl-3-methoxypyridine 1-oxide, would then be isolated and purified.
Logical Relationship for C-H Functionalization
Caption: Conceptual pathway for palladium-catalyzed C-H alkenylation.
Conclusion
This compound is a promising building block in organic synthesis, offering pathways to novel substituted pyridines that are of significant interest in medicinal chemistry and materials science. The strategic functionalization at the 2-position, either through halogenation and subsequent cross-coupling or via direct C-H activation, provides a versatile platform for the generation of diverse molecular libraries. Further exploration of the reactivity of this scaffold is anticipated to unlock even more synthetic possibilities.
Contact Information
For further information on the applications of this compound and other building blocks, please contact:
References
Application Notes and Protocols for N-oxidation of 3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the N-oxidation of 3-methoxypyridine, a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active compounds. Two primary, reliable methods are presented: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and with hydrogen peroxide in acetic acid. This guide includes quantitative data from analogous reactions, detailed procedural steps, safety precautions, and purification techniques to ensure high yield and purity of the resulting 3-methoxypyridine N-oxide.
Introduction
The N-oxidation of pyridines is a fundamental reaction in organic synthesis, enhancing the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution. The resulting pyridine N-oxides are versatile intermediates. Specifically, 3-methoxypyridine N-oxide serves as a key building block in medicinal chemistry. The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, facilitating further functionalization at various positions. This document outlines two robust and commonly employed protocols for the synthesis of 3-methoxypyridine N-oxide.
Data Presentation
The following tables summarize quantitative data for the N-oxidation of methoxy-substituted and other relevant pyridine derivatives, providing a comparative overview of the expected yields and reaction conditions for the two primary methods.
Table 1: N-oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)
| Substrate | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 4-Methoxypyridine | m-CPBA, Dichloromethane, 0-5°C then 20-25°C, 24h | 91 | 96 | [1] |
| 3-Methylpyridine | m-CPBA, Dichloromethane, 0-5°C then 20-25°C, 24h | 90 | 95 | [1] |
| 3-Chloropyridine | m-CPBA, Dichloromethane, 0-5°C then 20-25°C, 24h | 92 | 97 | [1] |
| General 3-Substituted Pyridines | m-CPBA | Generally High | - | [2] |
Table 2: N-oxidation using Hydrogen Peroxide and Acetic Acid
| Substrate | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 4-Methoxypyridine | 30% H₂O₂, Acetic Acid, Reflux, 24h | 94 | 95 | |
| Pyridine | 40% Peracetic Acid, 85°C, 1h | 78-83 | - | [3] |
| 2,6-Diamino-3,5-dinitropyridine | 30% H₂O₂, Acetic Acid | - | - | [2] |
Experimental Protocols
Safety Precaution: Reactions involving peroxy compounds should be conducted behind a safety shield in a well-ventilated fume hood. Peroxy compounds can be explosive, especially at elevated temperatures or in concentrated form. Ensure efficient stirring and cooling to control exothermic reactions. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-oxidation of 3-methoxypyridine using m-CPBA
This method is often preferred for its high yields and relatively mild reaction conditions.[2]
Materials:
-
3-methoxypyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypyridine (1.0 eq.) in dichloromethane (approx. 8-10 mL per gram of pyridine). Cool the solution to 0-5°C using an ice bath.
-
Addition of m-CPBA: To the cooled and stirring solution, add m-CPBA (1.5-2.0 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 20-26 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Upon completion, cool the reaction mixture again in an ice bath. b. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes. c. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid, and then with brine (1 x 50 mL). d. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-methoxypyridine N-oxide. c. If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Protocol 2: N-oxidation of 3-methoxypyridine using Hydrogen Peroxide in Acetic Acid
This is a classic and cost-effective method for pyridine N-oxidation.[4]
Materials:
-
3-methoxypyridine
-
Glacial acetic acid
-
Hydrogen peroxide (30-40% aqueous solution)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Chloroform (CHCl₃) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxypyridine (1.0 eq.) in glacial acetic acid (approx. 5 mL per gram of pyridine).
-
Addition of Hydrogen Peroxide: To the stirring solution, slowly add hydrogen peroxide (1.1-1.5 eq.) at a rate that allows for controlled heat evolution. An initial cooling bath may be necessary for larger scale reactions.
-
Reaction: Heat the reaction mixture to 70-85°C and maintain it at this temperature for several hours (typically 3-24 hours).[3] Monitor the reaction by TLC.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9). This should be done in an ice bath as the neutralization is exothermic. c. Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL). d. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Concentrate the organic solution under reduced pressure to remove the solvent. The resulting crude product is 3-methoxypyridine N-oxide. c. Further purification can be achieved by vacuum distillation or recrystallization if the product is a solid.[3]
Mandatory Visualization
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the N-oxidation of 3-methoxypyridine.
Caption: Reaction mechanism for the N-oxidation of 3-methoxypyridine.
Caption: General experimental workflow for N-oxidation.
References
Application Notes and Protocols: 3-Methoxypyridine 1-oxide as an Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyridine 1-oxide is a heterocyclic N-oxide that holds potential as a selective and efficient oxidizing agent in organic synthesis. Like other pyridine N-oxides, it can act as an oxygen atom transfer agent, a reaction that is fundamental in a variety of chemical transformations. The presence of the methoxy group at the 3-position can modulate the electronic properties of the pyridine ring and the N-O bond, potentially influencing its reactivity and selectivity as an oxidant compared to unsubstituted pyridine N-oxide. Pyridine N-oxides are known to be useful as oxidants in various reactions, including the oxidation of organophosphorus and organosulfur compounds.
These application notes provide an overview of the potential use of this compound as an oxidizing agent, based on the established reactivity of analogous pyridine N-oxides. The provided protocols for the oxidation of common substrates, such as phosphines and sulfides, serve as a starting point for methodology development with this compound.
Principle of Oxidation
Pyridine N-oxides function as oxidizing agents by transferring their oxygen atom to a substrate, which is thereby oxidized. The pyridine N-oxide itself is reduced to the corresponding pyridine. This oxygen atom transfer can be uncatalyzed or, more commonly, catalyzed by transition metals. The general transformation is depicted below:
Caption: General scheme of oxygen atom transfer from this compound.
Applications in Organic Synthesis
Based on the known reactivity of pyridine N-oxides, this compound is expected to be a viable oxidant for a range of transformations, including:
-
Oxidation of Phosphines to Phosphine Oxides: This is a common application for pyridine N-oxides, often used to convert trivalent phosphorus compounds to their pentavalent oxides.
-
Oxidation of Sulfides to Sulfoxides and Sulfones: Selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones can be a challenge. The reactivity of this compound could potentially be tuned for such selective transformations.
-
In Metal-Catalyzed Oxidation Reactions: Pyridine N-oxides are frequently employed as terminal oxidants in catalytic cycles involving transition metals like ruthenium, rhenium, and palladium.[1][2] They regenerate the active high-valent metal-oxo species, enabling the catalytic oxidation of various substrates.
Experimental Protocols
Disclaimer: The following protocols are based on reactions reported with other pyridine N-oxide derivatives due to a lack of specific published procedures for this compound. These should be considered as starting points and may require optimization for this compound.
Protocol 1: Oxidation of Triphenylphosphine to Triphenylphosphine Oxide
This protocol is adapted from general procedures for the oxidation of phosphines using pyridine N-oxides.
Objective: To synthesize triphenylphosphine oxide from triphenylphosphine using a pyridine N-oxide as the oxidant.
Materials:
-
Triphenylphosphine (PPh₃)
-
This compound (or other pyridine N-oxide)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add triphenylphosphine (1.0 mmol, 262 mg).
-
Add anhydrous toluene (10 mL) to dissolve the triphenylphosphine.
-
Add this compound (1.1 mmol, 136 mg) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure triphenylphosphine oxide.
Expected Outcome: Conversion of triphenylphosphine to triphenylphosphine oxide. The yield and reaction time will need to be determined empirically for this compound.
Protocol 2: Oxidation of a Sulfide to a Sulfoxide
This protocol provides a general method for the selective oxidation of a sulfide to a sulfoxide.
Objective: To selectively oxidize a sulfide (e.g., thioanisole) to its corresponding sulfoxide using this compound.
Materials:
-
Thioanisole (or other sulfide)
-
This compound
-
Dichloromethane (DCM) or other suitable solvent
-
Reaction vessel with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the sulfide (1.0 mmol) in dichloromethane (10 mL).
-
Add this compound (1.05 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting sulfide is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfoxide.
Data Presentation
The following table summarizes representative data for the oxidation of various substrates using different pyridine N-oxide derivatives, which can serve as a reference for developing protocols with this compound.
| Substrate | Oxidant | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Ynamides | Pyridine N-oxides | I₂ (10 mol%) | DCE | 0.5-2 | 75-95 | [3] |
| Terminal Alkynes | 8-Methylquinoline 1-oxide | Au catalyst | Dioxane | 12 | 70-90 | [3] |
| Propargyl Alcohols | Pyridine N-oxides | Au(I) catalyst | CH₂Cl₂ | 1-3 | 60-85 | [3] |
Experimental Workflow
The following diagram illustrates a general workflow for an oxidation reaction using a pyridine N-oxide derivative.
Caption: General experimental workflow for oxidation reactions.
Conclusion
This compound is a promising candidate as an oxidizing agent in organic synthesis. While specific protocols for its use are not yet widely available in the literature, the extensive research on other pyridine N-oxides provides a strong foundation for its application. Researchers are encouraged to use the provided analogous protocols as a starting point for exploring the utility of this compound in their synthetic endeavors. Further studies are warranted to fully characterize its reactivity, selectivity, and scope as an oxidant, which will be valuable for the fields of chemical research and drug development.
References
3-Methoxypyridine 1-Oxide: A Versatile Ligand in Coordination Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyridine 1-oxide is a heterocyclic compound that has garnered interest in the field of coordination chemistry. Its unique electronic and steric properties, arising from the interplay between the pyridine ring, the N-oxide group, and the methoxy substituent, make it a versatile ligand for the formation of a wide array of metal complexes. The N-oxide functional group provides a hard oxygen donor site, capable of coordinating to a variety of metal ions, while the aromatic pyridine ring can be tuned electronically by the methoxy group. This combination of features makes this compound and its derivatives promising candidates for applications in catalysis, materials science, and medicinal chemistry.
Heterocyclic N-oxides, in general, have been recognized for their potent biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The coordination of these ligands to metal centers can further enhance their therapeutic potential, offering novel mechanisms of action and improved pharmacological profiles. This document provides an overview of the coordination chemistry of this compound, including protocols for the synthesis and characterization of its metal complexes, and explores its potential applications, particularly in the realm of drug development.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for the rational design of its coordination compounds.
| Property | Value |
| CAS Number | 14906-61-7[1] |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 100-102 °C |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of this compound Metal Complexes: A General Protocol
While specific protocols for this compound are not extensively detailed in the literature, the following general procedure, adapted from the synthesis of other pyridine N-oxide complexes, can be employed.
Materials:
-
This compound
-
A suitable metal salt (e.g., chloride, nitrate, or perchlorate salt of Cu(II), Co(II), Ni(II), Zn(II), etc.)
-
Solvent (e.g., ethanol, methanol, acetonitrile, or water)
-
Stirring hotplate
-
Standard glassware (round-bottom flask, condenser, etc.)
-
Filtration apparatus
Protocol:
-
Dissolution of Ligand: Dissolve a specific molar equivalent of this compound in the chosen solvent in a round-bottom flask. Gentle heating and stirring may be required to achieve complete dissolution.
-
Dissolution of Metal Salt: In a separate container, dissolve the desired metal salt in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of ligand to metal can be varied to obtain complexes with different stoichiometries (e.g., 1:1, 2:1, 4:1).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the metal salt and the desired product.
-
Isolation of the Complex: The resulting coordination complex may precipitate out of the solution upon cooling. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Purification: The solid product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried in a desiccator or under vacuum.
Note: The choice of solvent, temperature, and reaction time should be optimized for each specific metal complex.
Characterization of Coordination Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structure.
Spectroscopic Data
The coordination of this compound to a metal center induces characteristic shifts in its spectroscopic signatures. The following table summarizes the expected changes, based on data from related pyridine N-oxide complexes.
| Spectroscopic Technique | Key Observables and Expected Shifts upon Coordination |
| Infrared (IR) Spectroscopy | The N-O stretching vibration (ν(N-O)), typically observed around 1250 cm⁻¹ in the free ligand, is expected to shift to a lower frequency upon coordination due to the donation of electron density from the oxygen atom to the metal center.[2] |
| ¹H NMR Spectroscopy | The signals corresponding to the protons on the pyridine ring will experience shifts upon complexation. The magnitude and direction of these shifts depend on the metal ion and the overall geometry of the complex. |
| UV-Vis Spectroscopy | The electronic spectrum of the free ligand will be altered upon coordination. New absorption bands may appear in the visible region due to d-d transitions of the metal ion in the ligand field.[3][4][5] |
Structural Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination compound. This technique provides detailed information on bond lengths, bond angles, and the overall coordination geometry. While specific crystal structures of this compound complexes are not widely reported, data from analogous structures, such as those of 4-methoxypyridine N-oxide, can provide valuable insights into the expected coordination modes.
Applications in Drug Development
The N-oxide moiety is a key pharmacophore in several approved drugs and clinical candidates.[6] Coordination complexes of ligands containing this functional group are being explored for various therapeutic applications.
Potential as Anticancer Agents
Metal complexes are known to exhibit a wide range of anticancer activities. The coordination of this compound to metals like platinum, ruthenium, or copper could lead to novel compounds with enhanced cytotoxicity towards cancer cells. The proposed mechanism of action often involves the induction of apoptosis through pathways that may be distinct from those of traditional organic drugs.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for anticancer drug screening.
Antimicrobial Properties
Coordination compounds have also shown promise as antimicrobial agents. The chelation of metal ions by this compound could result in complexes that are more effective at inhibiting the growth of bacteria and fungi than the free ligand or the metal salt alone. This enhanced activity is often attributed to the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.
Catalytic Applications
Transition metal complexes are widely used as catalysts in a variety of organic transformations.[7][8][9][10] The electronic properties of the this compound ligand can be fine-tuned by the methoxy group, which in turn can influence the catalytic activity of the corresponding metal complex. Potential catalytic applications include oxidation, reduction, and cross-coupling reactions.
Logical Relationship in Catalytic Cycle
Caption: A generalized catalytic cycle.
Signaling Pathways in Drug Action
While specific signaling pathways for this compound complexes are yet to be elucidated, related metal-based drugs often exert their effects by interacting with key cellular pathways. For instance, many anticancer metal complexes induce apoptosis by activating the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Hypothetical Apoptosis Induction Pathway
References
- 1. This compound | 14906-61-7 [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Catalytic Applications of 3-Methoxypyridine 1-oxide: Application Notes and Protocols
Introduction
3-Methoxypyridine 1-oxide and its derivatives are emerging as versatile compounds in the field of catalysis, primarily functioning as potent organocatalysts or as ligands in transition metal-catalyzed reactions. The presence of the N-oxide moiety enhances the electron-donating properties of the pyridine ring, while the methoxy group further modulates the electronic and steric environment of the catalyst, influencing its reactivity and selectivity. This document provides an overview of the catalytic applications, with a focus on asymmetric synthesis, alongside detailed experimental protocols.
While direct catalytic applications of the simple this compound are not extensively documented in peer-reviewed literature, the principles of its potential catalytic activity can be inferred from studies on structurally similar and more complex methoxy-substituted pyridine N-oxide catalysts. A notable example is the chiral, terpene-derived pyridine N-oxide catalyst, (+)-METHOX, which has demonstrated high efficiency and enantioselectivity in the asymmetric allylation of aldehydes.[1][2] The study highlights that the methoxy group plays a crucial role in enhancing both the reactivity and the enantioselectivity of the catalyst.[2]
Application Note 1: Asymmetric Allylation of Aldehydes
Overview
Methoxy-substituted chiral pyridine N-oxides, such as (+)-METHOX, are highly effective organocatalysts for the asymmetric allylation of aromatic aldehydes with allyltrichlorosilane. This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis, yielding valuable chiral homoallylic alcohols, which are key intermediates in the synthesis of natural products and pharmaceuticals. The catalyst activates the silicon atom of allyltrichlorosilane, facilitating the stereoselective transfer of the allyl group to the aldehyde.
Key Features:
-
High Enantioselectivity: Achieves excellent enantiomeric excess (ee) for a range of aromatic aldehydes.[2]
-
High Conversion Rates: The reaction proceeds to high conversion, providing good yields of the desired product.[2]
-
Mild Reaction Conditions: The catalysis is effective even at room temperature, which is advantageous for practical applications.[2]
-
Low Catalyst Loading: The catalyst is efficient at low loadings, making the process more economical.[1]
Quantitative Data
The following table summarizes the performance of the (+)-METHOX catalyst in the asymmetric allylation of various aromatic aldehydes with allyltrichlorosilane.
| Aldehyde (ArCHO) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 5 | rt | 16 | >98 | 95 | 92 |
| 4-Chlorobenzaldehyde | 5 | rt | 16 | >98 | 96 | 94 |
| 4-Nitrobenzaldehyde | 5 | rt | 16 | >98 | 97 | 96 |
| 4-Methoxybenzaldehyde | 5 | rt | 16 | >98 | 94 | 90 |
| 2-Naphthaldehyde | 5 | rt | 24 | >98 | 93 | 95 |
| Cinnamaldehyde | 5 | rt | 24 | >98 | 91 | 88 |
Data extracted from Malkov, A. V., et al. (2005). Org. Lett., 7(15), 3219-3222.[2]
Experimental Protocols
General Protocol for Asymmetric Allylation of Aldehydes
This protocol is based on the methodology described for the (+)-METHOX catalyzed allylation of aromatic aldehydes.[2]
Materials:
-
(+)-METHOX catalyst
-
Aromatic aldehyde
-
Allyltrichlorosilane
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the (+)-METHOX catalyst (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas.
-
Solvent and Reagents: Add anhydrous acetonitrile (MeCN) to dissolve the catalyst. Cool the solution if a lower temperature is desired, though the reaction proceeds well at room temperature.
-
Addition of Aldehyde: Add the aromatic aldehyde (1.0 equivalent) to the stirred solution via syringe.
-
Addition of Allylating Agent: Slowly add allyltrichlorosilane (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.
-
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow for Asymmetric Allylation
The following diagram illustrates the general workflow for the asymmetric allylation of aldehydes catalyzed by a methoxy-substituted pyridine N-oxide.
Caption: General workflow for asymmetric allylation.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the pyridine N-oxide catalyzed allylation of an aldehyde with allyltrichlorosilane.
Caption: Proposed catalytic cycle for allylation.
Broader Catalytic Applications and Future Outlook
While the example of (+)-METHOX provides a strong case for the utility of methoxy-substituted pyridine N-oxides in asymmetric organocatalysis, the potential applications are broader. Pyridine N-oxides, in general, are known to act as ligands for various transition metals, participating in a range of catalytic transformations including cross-coupling reactions.[3] The electronic properties conferred by the methoxy group can be expected to modulate the ligand's ability to coordinate with metal centers and influence the catalytic activity of the resulting complex.
Future research in this area could explore:
-
The use of simple this compound as a ligand in transition metal catalysis, for example, in palladium- or copper-catalyzed cross-coupling reactions.
-
The development of new chiral catalysts based on the this compound scaffold for other asymmetric transformations.
-
Computational studies to better understand the role of the methoxy substituent in stabilizing transition states and influencing stereochemical outcomes.
References
Application Notes and Protocols: Reaction Mechanism of 3-Methoxypyridine 1-oxide with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism of 3-methoxypyridine 1-oxide with electrophiles, focusing on nitration as the primary and most well-documented electrophilic substitution reaction. This document includes experimental protocols, quantitative data, and mechanistic diagrams to support research and development in medicinal chemistry and organic synthesis.
Introduction
Pyridine N-oxides are a versatile class of heterocyclic compounds that exhibit enhanced reactivity towards both electrophiles and nucleophiles compared to their parent pyridines. The N-oxide functionality increases the electron density of the pyridine ring through resonance, making it more susceptible to electrophilic attack, particularly at the C2 and C4 positions.[1][2] The presence of a methoxy group at the 3-position of the pyridine N-oxide ring further influences the regioselectivity of these reactions. This document focuses on the electrophilic substitution reactions of this compound, with a detailed exploration of its nitration.
Electrophilic Substitution on this compound: A Focus on Nitration
The reaction of this compound with electrophiles is predominantly directed to the C4 position. This regioselectivity is governed by the combined electronic effects of the N-oxide and the methoxy group. The N-oxide group activates the C2, C4, and C6 positions towards electrophilic attack through resonance donation of the oxygen lone pair. The methoxy group at C3 is an ortho-, para-directing activator. The synergy of these two groups strongly favors electrophilic substitution at the C4 position.
Nitration
Nitration is the most extensively studied electrophilic substitution reaction of this compound. The reaction proceeds readily with a mixture of fuming nitric acid and concentrated sulfuric acid to yield 4-nitro-3-methoxypyridine 1-oxide as the major product.
Data Presentation
Table 1: Quantitative Data for the Nitration of Substituted Pyridine 1-Oxides
| Starting Material | Electrophile/Reagents | Product | Yield (%) | Reference |
| 3-Methylpyridine 1-oxide | Fuming HNO₃, conc. H₂SO₄ | 3-Methyl-4-nitropyridine 1-oxide | 70-73 | [3] |
| Pyridine 1-oxide | Fuming HNO₃, conc. H₂SO₄ | 4-Nitropyridine 1-oxide | 42 | [4] |
| 3,5-Dimethylpyridine-N-oxide | HNO₃/Toluene | 4-Nitro-3,5-dimethylpyridine-N-oxide | 89.66 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-3-methoxypyridine 1-oxide (Adapted from the nitration of 3-methylpyridine 1-oxide[3])
Materials:
-
This compound
-
Fuming nitric acid (sp. gr. 1.50)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Ice
-
Sodium carbonate
-
Chloroform
-
Anhydrous sodium sulfate
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add fuming nitric acid to cold (0–5 °C) concentrated sulfuric acid with stirring.
-
Reaction Setup: In a separate round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in cold (0–5 °C) concentrated sulfuric acid.
-
Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the solution of this compound while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 95–100 °C. A vigorous reaction may occur, which should be controlled with an ice-water bath. Once the initial vigorous reaction subsides, continue heating at 100–105 °C for 2 hours.
-
Work-up: Cool the reaction mixture to 10 °C and pour it onto crushed ice. Carefully neutralize the mixture with sodium carbonate until a pH of 7 is reached. The product will precipitate as a yellow solid.
-
Extraction: Filter the solid and extract the aqueous filtrate with chloroform. The collected solid can also be extracted with boiling chloroform.
-
Purification: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be recrystallized from acetone to yield pure 4-nitro-3-methoxypyridine 1-oxide.
Other Electrophilic Substitutions
Detailed experimental protocols for other electrophilic substitution reactions such as halogenation, alkylation, and Friedel-Crafts acylation on this compound are not well-documented in the literature. Attempts at Friedel-Crafts acylation of pyridine N-oxides have been reported to be generally unsuccessful.[6][7][8] This is attributed to the formation of a complex between the Lewis acid catalyst and the N-oxide oxygen, which deactivates the ring towards acylation.
Mandatory Visualization
Reaction Mechanism and Experimental Workflow
Caption: Nitration mechanism and experimental workflow for this compound.
Caption: Feasibility of various electrophilic substitutions on this compound.
References
- 1. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 2. youtube.com [youtube.com]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 6. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 3-Methoxypyridine 1-Oxide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of 3-methoxypyridine 1-oxide, a key scaffold in the development of targeted therapies. The derivatization of this versatile building block is particularly relevant in the discovery of kinase inhibitors, most notably potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.
Introduction
The this compound scaffold is a cornerstone in the synthesis of advanced pharmaceutical intermediates. Its unique electronic properties, conferred by the electron-donating methoxy group and the N-oxide functionality, allow for selective functionalization of the pyridine ring. This has been effectively leveraged in the development of GSK2126458, a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The derivatization strategies outlined herein provide a roadmap for accessing a diverse range of analogues for structure-activity relationship (SAR) studies and the discovery of novel drug candidates.
Key Derivatization Strategies
The primary strategies for the derivatization of this compound involve a sequence of reactions to introduce key pharmacophoric features. These typically include:
-
N-Oxide Formation: The initial step involves the oxidation of 3-methoxypyridine to its corresponding N-oxide. This activates the pyridine ring for subsequent electrophilic and nucleophilic substitutions.
-
Electrophilic Nitration: The introduction of a nitro group, typically at the 4-position, serves as a handle for further functionalization, often through reduction to an amine and subsequent amide or sulfonamide formation.
-
Deoxygenative Chlorination: The N-oxide can be leveraged to direct chlorination to the 2-position of the pyridine ring, a common site for cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling is a powerful tool to introduce aryl or heteroaryl moieties at the 2-position, a critical step in building the core structure of many kinase inhibitors.
Application in PI3K/mTOR Inhibitor Discovery
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome feedback loops and enhance anti-tumor efficacy.[2][4] The 3-methoxypyridine scaffold has proven to be an excellent starting point for the design of such inhibitors.
The general structure of these inhibitors consists of a core heterocyclic system, often a quinoline or a similar scaffold, linked to a substituted pyridine, which is derived from this compound. The methoxy group can be a key interaction point within the kinase active site, and the N-oxide facilitates the introduction of other essential binding elements.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by dual PI3K/mTOR inhibitors.
References
- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxypyridine 1-oxide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 3-Methoxypyridine 1-oxide.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Oxidizing Agent: Peroxy acids or hydrogen peroxide may have degraded over time. 2. Insufficient Reaction Time or Temperature: The N-oxidation of pyridines can be slow and may require elevated temperatures to proceed to completion.[1] 3. Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to incomplete reaction.[1] 4. Substrate Purity: Impurities in the starting 3-Methoxypyridine can interfere with the reaction. | 1. Use a fresh, properly stored oxidizing agent. For hydrogen peroxide, its activity can be checked by adding a small amount of a catalyst like Pd/C and observing for gas evolution.[1] 2. Monitor the reaction progress using TLC or LC-MS to ensure it has reached completion before workup.[1] Consider gradually increasing the reaction temperature and/or extending the reaction time. 3. Ensure vigorous and efficient stirring throughout the reaction. 4. Use purified 3-Methoxypyridine for the reaction. |
| Formation of Multiple Byproducts | 1. Over-oxidation: Harsh reaction conditions can lead to the formation of other oxidized species.[1] 2. Side Reactions of the N-oxide: The product itself can undergo further reactions, such as rearrangement, especially in the presence of reagents like acetic anhydride.[2] 3. Degradation of Starting Material or Product: Excessively high temperatures can cause the pyridine ring or the N-oxide to decompose.[1] | 1. Optimize the reaction temperature. A gradual increase in temperature may be beneficial.[1] Use the minimum effective amount of oxidizing agent. 2. If using a method that can lead to rearrangement, consider alternative oxidation protocols. 3. Carefully control the reaction temperature and avoid overheating. |
| Difficulties in Product Isolation/Purification | 1. Product Solubility: this compound is a polar compound and may have high solubility in aqueous workup solutions. 2. Removal of Excess Oxidizing Agent: Residual hydrogen peroxide or peroxy acid byproducts can be challenging to remove completely.[3] 3. Emulsion Formation during Extraction: The presence of polar compounds can sometimes lead to the formation of emulsions during solvent extraction. | 1. During aqueous workup, saturate the aqueous layer with a salt like NaCl to decrease the polarity and improve extraction efficiency with an organic solvent. 2. Excess hydrogen peroxide can be quenched by the addition of a reducing agent like sodium sulfite or sodium thiosulfate. For m-CPBA, the byproduct m-chlorobenzoic acid can often be removed by a basic wash. 3. Use a brine wash to help break up emulsions. Centrifugation can also be effective if emulsions persist. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most common methods involve the direct oxidation of 3-Methoxypyridine. Typical oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with an acid catalyst, like acetic acid.[4][5][6]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, the N-oxide product is typically more polar than the starting pyridine and will have a lower Rf value.
Q3: What are the typical reaction conditions for the oxidation of 3-Methoxypyridine?
A3: Reaction conditions vary depending on the chosen oxidant. With m-CPBA, the reaction is often carried out in a chlorinated solvent like dichloromethane (DCM) at room temperature.[7] When using hydrogen peroxide in acetic acid, the reaction may require heating to around 70-90°C.[1]
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Peroxy acids like m-CPBA are potentially explosive and should be handled with care. Hydrogen peroxide at high concentrations is a strong oxidizer. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Q5: My yield is consistently low. What are the key parameters I should optimize?
A5: To improve a low yield, focus on optimizing the following parameters:
-
Reaction Temperature: Gradually increase the temperature to find the optimal balance between reaction rate and byproduct formation.[1]
-
Reaction Time: Ensure the reaction is running to completion by monitoring with TLC or LC-MS.[1]
-
Stoichiometry of the Oxidizing Agent: Use a slight excess of the oxidizing agent, but avoid a large excess to minimize side reactions.
-
Solvent: The choice of solvent can influence the reaction rate and solubility of reactants.
Experimental Protocols
Protocol 1: Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from a general procedure for pyridine N-oxide synthesis.[7]
-
Dissolve 3-Methoxypyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add m-CPBA (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC (e.g., using a mobile phase of DCM/Methanol = 10:1) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Oxidation using Hydrogen Peroxide and Acetic Acid
This protocol is based on general procedures for pyridine N-oxidation.[1][6]
-
To a round-bottom flask, add 3-Methoxypyridine (1.0 eq) and glacial acetic acid.
-
With stirring, carefully add 30% aqueous hydrogen peroxide (1.5 - 2.0 eq).
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization as needed.
Quantitative Data Summary
The following table summarizes reported yields for the N-oxidation of substituted pyridines using different methods. Note that yields can be highly substrate-dependent.
| Starting Material | Oxidizing Agent | Solvent | Conditions | Yield (%) | Reference |
| 4-Methoxypyridine | m-CPBA | Dichloromethane | 0-5 °C to RT, 26h | 88 | [7] |
| 3-Methylpyridine | m-CPBA | Dichloromethane | 0 °C to RT, 24h | - | [7] |
| 3,5-Dimethylpyridine | Hydrogen Peroxide / Acetic Acid | - | 70-80 °C | 95.51 - 97.43 | [8] |
| 2-chloromethyl-3-methyl-4-(3-methoxy propoxy) pyridine | Dibenzoyl peroxide, N-chlorosuccinimide, tri-n-butylamine | - | 25-30 °C, 3h | 83.5 (two steps) | [9] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical guide for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 9. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methoxypyridine 1-oxide by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Methoxypyridine 1-oxide using chromatographic techniques.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Issue 1: The compound is not moving from the baseline on the TLC plate or column (Low Rf value).
-
Question: I'm using a non-polar eluent system like hexane/ethyl acetate, but my this compound is stuck at the origin of my silica gel TLC plate. What should I do?
-
Answer: this compound is a polar molecule due to the N-oxide group. Non-polar solvent systems will not be effective in eluting it from a polar stationary phase like silica gel. You need to increase the polarity of your mobile phase. A common and effective eluent system for polar N-oxides is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it until you achieve an optimal Rf value (typically between 0.2 and 0.4 for column chromatography).
Issue 2: The compound streaks badly on the TLC plate or gives broad peaks during column chromatography.
-
Question: My spot on the TLC plate is a long streak rather than a compact spot. How can I improve the separation?
-
Answer: Streaking or tailing of basic compounds like pyridines on silica gel is a common problem. This is often due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent system. Adding 0.1-1% of triethylamine (TEA) or a few drops of ammonia solution to the mobile phase can help to saturate the acidic sites on the silica gel, leading to sharper, more symmetrical spots and peaks.
Issue 3: The compound appears to be degrading on the silica gel column.
-
Question: I'm losing a significant amount of my product during column chromatography, and I see new, unexpected spots on the TLC of my fractions. What could be the cause?
-
Answer: Pyridine N-oxides can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[2] If you suspect this is happening, you have a few options:
-
Deactivate the silica gel: You can neutralize the acidic sites by pre-treating the silica gel with a solution of your eluent containing a small amount of triethylamine.
-
Use a different stationary phase: Consider using neutral or basic alumina as your stationary phase, which is more suitable for acid-sensitive basic compounds.
-
Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.
-
Issue 4: Difficulty in separating the product from the starting material (3-Methoxypyridine).
-
Question: My purified product is still contaminated with the starting material, 3-methoxypyridine. How can I improve the separation?
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Answer: 3-Methoxypyridine is less polar than its N-oxide. Therefore, a well-optimized gradient elution should effectively separate them.
-
Shallow Gradient: Start with a low polarity mobile phase (e.g., 100% DCM or DCM with a very small amount of MeOH) to first elute the less polar 3-methoxypyridine. Then, gradually increase the percentage of methanol to elute your desired this compound.
-
TLC Optimization: Carefully optimize the solvent system using TLC to ensure there is a clear separation (a significant difference in Rf values) between the two compounds before attempting the column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the column chromatography of this compound on silica gel?
A1: A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a ratio of 98:2 (DCM:MeOH) and assess the separation by TLC.[1] You can then adjust the methanol concentration to achieve the desired elution profile.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound should be visible under UV light (254 nm) as it contains a pyridine ring. Additionally, you can use general-purpose stains like potassium permanganate or iodine vapor to visualize the spot.
Q3: What are the common impurities I should expect when synthesizing this compound?
A3: The most common impurity is the unreacted starting material, 3-methoxypyridine. Depending on the oxidant used (e.g., m-CPBA), you may also have by-products from the oxidizing agent. A proper work-up, including a wash with a basic solution like sodium bicarbonate, can help remove acidic impurities before chromatography.
Q4: Is it possible to use reverse-phase chromatography for this purification?
A4: Yes, reverse-phase chromatography is a viable option, especially for highly polar compounds. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate, could be effective. This is particularly useful if you are struggling with degradation or poor separation on silica gel.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude product.
1. Preparation of the Column:
-
Select an appropriate size glass column and plug the bottom with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 DCM:MeOH).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid air bubbles.
-
Add another thin layer of sand on top of the silica bed.
2. Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the initial eluent or DCM.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, you can "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution:
-
Begin eluting with the initial, low-polarity solvent mixture (e.g., 98:2 DCM:MeOH).
-
If necessary, gradually increase the polarity of the eluent by increasing the percentage of methanol (e.g., to 95:5 DCM:MeOH) to elute your product.[1]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
4. Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Eluent System and Expected Rf Values (Silica Gel TLC)
| Eluent System (DCM:MeOH) | Expected Rf of 3-Methoxypyridine | Expected Rf of this compound | Notes |
| 100:0 | High | Very Low (close to 0) | Good for eluting non-polar impurities. |
| 98:2 | Moves close to the solvent front | Low to moderate | A potential starting point for separation. |
| 95:5 | At the solvent front | Moderate (ideal range for column) | Likely a good eluent for the product. |
| 90:10 | At the solvent front | High | May be too polar, leading to co-elution. |
Note: These are estimated values and should be confirmed by running a TLC of your specific reaction mixture.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography issues.
References
3-Methoxypyridine 1-oxide stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 3-Methoxypyridine 1-oxide for researchers, scientists, and drug development professionals. The information provided is based on the general behavior of pyridine N-oxides, and specific quantitative data for this compound is limited.
Troubleshooting Guides
Issue: My reaction involving this compound is showing low yield or failing completely.
Possible Cause 1: Degradation due to improper storage or handling.
-
Troubleshooting Step: Verify that the compound has been stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place. Pyridine N-oxides can be hygroscopic.
-
Recommendation: Before use, ensure the compound appears as a stable solid. If it has changed in appearance (e.g., discoloration, clumping), it may have degraded.
Possible Cause 2: Incompatibility with reaction conditions.
-
Troubleshooting Step: Review your reaction conditions. Strong acids, strong bases, and potent oxidizing or reducing agents can degrade pyridine N-oxides.
-
Recommendation: If your reaction involves harsh conditions, consider if a milder reagent or a different synthetic route is possible. Buffer your reaction medium if pH control is critical.
Possible Cause 3: Thermal instability.
-
Troubleshooting Step: Check the temperature of your reaction. Elevated temperatures can cause thermal decomposition or rearrangement of pyridine N-oxides.[1]
-
Recommendation: Attempt the reaction at a lower temperature. If heating is necessary, perform a small-scale experiment to assess the stability of this compound at the desired temperature.
Issue: I am observing unexpected byproducts in my reaction mixture.
Possible Cause 1: Thermal rearrangement.
-
Observation: You may be forming a pyridone derivative. In the presence of reagents like acetic anhydride, pyridine N-oxides can rearrange to form 2-acetoxypyridines, which can then be hydrolyzed to 2-pyridones.
-
Troubleshooting Step: Analyze your byproduct by techniques such as NMR and mass spectrometry to identify its structure. Compare the spectra with those of potential pyridone isomers.
Possible Cause 2: Photochemical degradation.
-
Observation: If your reaction is exposed to light, especially UV light, you might be forming complex rearrangement products. Pyridine N-oxides can photochemically rearrange to oxaziridines, which are unstable and can further convert to species like 1,2-oxazepines.[2]
-
Troubleshooting Step: Protect your reaction from light by using amber glassware or by covering the reaction vessel with aluminum foil.
Possible Cause 3: Deoxygenation.
-
Observation: The presence of 3-methoxypyridine as a byproduct.
-
Troubleshooting Step: This indicates the loss of the N-oxide oxygen. This can be caused by certain reducing agents or thermal stress. If this is an undesired side reaction, re-evaluate the reagents and conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) as pyridine N-oxides can be hygroscopic.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways, based on the general reactivity of pyridine N-oxides, are:
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Thermal Rearrangement: Upon heating, especially with agents like acetic anhydride, it can rearrange to form pyridone derivatives.
-
Photochemical Rearrangement: Exposure to light, particularly UV radiation, can lead to the formation of an oxaziridine intermediate, which can then rearrange to other heterocyclic structures.[2]
-
Deoxygenation: Loss of the oxygen atom to form 3-methoxypyridine can occur under reducing conditions or at high temperatures.
-
Decomposition at High Temperatures: At elevated temperatures, it can decompose, potentially releasing hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Q3: Is this compound stable in acidic or basic solutions?
A3: Generally, pyridine N-oxides are relatively stable in dilute acidic solutions. In strong acids, the N-oxide oxygen can be protonated, which can alter the molecule's reactivity. They are more susceptible to degradation under strong basic conditions, which can facilitate nucleophilic attack on the pyridine ring.
Q4: What are the expected decomposition products upon heating?
A4: The thermal decomposition of substituted pyridine N-oxides can be complex. At moderate temperatures, rearrangement to pyridones may occur. At higher temperatures, deoxygenation to form 3-methoxypyridine is possible, along with further fragmentation of the ring structure, leading to the formation of gaseous byproducts like NOx, CO, and CO2.
Quantitative Data
| Condition | General Stability of Pyridine N-oxides | Potential Degradation Products |
| Thermal Stress | Stable at room temperature; decomposition can occur at elevated temperatures (>150 °C).[1] | Pyridones, parent pyridine, NOx, CO, CO2 |
| Acidic (dilute) | Generally stable. | Salt formation |
| Basic (strong) | Susceptible to degradation. | Ring-opened products, substitution products |
| Oxidative Stress | Generally stable, but the parent pyridine can be formed via deoxygenation. | 3-Methoxypyridine |
| Photostability | Can be sensitive to UV light.[2] | Oxaziridines, 1,2-oxazepines |
Experimental Protocols
While a specific, validated stability-indicating method for this compound is not available in the public domain, a general approach to performing forced degradation studies can be outlined.[3]
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
A calibrated photostability chamber
-
A calibrated oven
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acidic Degradation: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 N. Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize, and analyze by HPLC.
-
Basic Degradation: To an aliquot of the stock solution, add NaOH to a final concentration of 0.1 N. Keep the solution at a specified temperature (e.g., 60 °C) for a defined period. Take samples at various time points, neutralize, and analyze by HPLC.
-
Oxidative Degradation: To an aliquot of the stock solution, add H2O2 to a final concentration of 3%. Keep the solution at room temperature for a defined period. Take samples at various time points and analyze by HPLC.
-
Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 100 °C) in an oven for a defined period. Also, heat an aliquot of the stock solution. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose an aliquot of the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Analyze the samples by HPLC.
-
Analysis: Analyze all the samples using a suitable, validated HPLC method. A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point. Detection can be performed using a UV detector at the lambda max of this compound or with a mass spectrometer for identification of degradation products.
Visualizations
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methoxypyridine | 7295-76-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Methoxypyridine 1-oxide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 3-Methoxypyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound involve the direct oxidation of 3-methoxypyridine. The two most common oxidizing agents used for this transformation are:
-
Hydrogen Peroxide in Acetic Acid: This is a classic and effective method for N-oxidation of pyridines.[1][2] The reaction is typically performed by treating 3-methoxypyridine with hydrogen peroxide in glacial acetic acid.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used and often milder oxidizing agent for this purpose.[2][3] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM).
Q2: I am getting a low yield of this compound. What are the potential reasons?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: The reaction temperature plays a critical role. For the hydrogen peroxide/acetic acid method, temperatures are typically maintained around 70-85°C.[1][4] For m-CPBA, the reaction is often started at a lower temperature (e.g., 0°C) and then allowed to warm to room temperature.[5]
-
Degradation of Product: Pyridine N-oxides can be sensitive to excessive heat. Prolonged reaction times at high temperatures can lead to product degradation.
-
Issues with Oxidizing Agent: The oxidizing agent may be of poor quality or have decomposed. It is advisable to use a fresh batch of hydrogen peroxide or titrate the m-CPBA to determine its active oxygen content.
-
Workup and Isolation Problems: The product, this compound, is often hygroscopic and highly soluble in water, which can lead to losses during aqueous workup and drying.
Q3: What are the common side reactions I should be aware of during the synthesis?
A3: The primary side reaction of concern is over-oxidation, although this is less common for pyridine rings compared to other aromatic systems. With a strong oxidizing agent like m-CPBA, there is a possibility of forming other oxidized species, especially under harsh conditions. Another potential issue is the formation of byproducts from the oxidizing agent itself, such as meta-chlorobenzoic acid from m-CPBA.[6]
Q4: How can I effectively purify the final product?
A4: Purification of this compound can be challenging due to its physical properties. Common purification strategies include:
-
Extraction: After neutralizing the reaction mixture, the product can be extracted with an organic solvent like chloroform or dichloromethane.[1]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the crude product. A polar eluent system, such as a mixture of methanol and dichloromethane, is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Removal of m-CPBA byproduct: If m-CPBA is used, the resulting meta-chlorobenzoic acid can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate.[6] Cooling the reaction mixture can also help precipitate out the benzoic acid byproduct.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion of Starting Material | 1. Inactive oxidizing agent. 2. Insufficient amount of oxidizing agent. 3. Reaction temperature is too low. | 1. Use a fresh bottle of hydrogen peroxide or m-CPBA. 2. Increase the molar equivalents of the oxidizing agent. 3. Gradually increase the reaction temperature while monitoring the reaction. |
| Formation of Multiple Byproducts (observed by TLC/LC-MS) | 1. Reaction temperature is too high, leading to degradation. 2. Excess oxidizing agent causing over-oxidation. | 1. Perform the reaction at a lower temperature. 2. Use a stoichiometric amount of the oxidizing agent and add it portion-wise. |
| Difficulty in Isolating the Product after Workup | 1. The product is highly soluble in the aqueous phase. 2. The product is hygroscopic and difficult to dry completely. | 1. Saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility. Use a continuous liquid-liquid extractor if necessary. 2. Dry the final product under high vacuum for an extended period. Azeotropic distillation with toluene can also be effective for removing water. |
| Presence of m-chlorobenzoic acid in the final product | Incomplete removal of the m-CPBA byproduct during workup. | Wash the organic extract thoroughly with a saturated solution of sodium bicarbonate or sodium sulfite. Cooling the reaction mixture to 0°C can precipitate the acid, which can then be filtered off.[6] |
Experimental Protocols
Synthesis of this compound using Hydrogen Peroxide and Acetic Acid
This protocol is based on general procedures for the N-oxidation of pyridines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxypyridine (1.0 eq).
-
Addition of Reagents: To the stirred pyridine, add glacial acetic acid. Then, slowly add a 30% aqueous solution of hydrogen peroxide (1.1 - 1.5 eq). The addition may be exothermic, so cooling might be necessary.
-
Reaction: Heat the reaction mixture to 70-75°C and maintain this temperature for 24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetic acid and water under reduced pressure.
-
Neutralization and Extraction: To the residue, cautiously add a saturated solution of sodium carbonate or sodium bicarbonate until the mixture is basic (pH > 8). Extract the aqueous layer multiple times with dichloromethane or chloroform.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the pure this compound.
Synthesis of this compound using m-CPBA
This protocol is based on general procedures for the N-oxidation of pyridines with m-CPBA.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxypyridine (1.0 eq) in dichloromethane (DCM).
-
Addition of m-CPBA: Cool the solution to 0°C in an ice bath. Add m-CPBA (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to 0°C to precipitate the byproduct, m-chlorobenzoic acid. Filter the mixture and wash the solid with cold DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Pyridine N-Oxides
| Oxidizing Agent | Solvent | Temperature | Typical Reaction Time | Reported Yield Range | Reference |
| H₂O₂ (30%) | Acetic Acid | 70-75°C | 24 h | 73-77% (for 3-methylpyridine) | [1] |
| m-CPBA | Dichloromethane | 0°C to RT | 24-26 h | 94% (for 4-methoxypyridine) | [5] |
Note: Yields can vary significantly based on the specific substrate, scale, and purification method.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Potential side reactions and byproducts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. Workup [chem.rochester.edu]
Technical Support Center: 3-Methoxypyridine 1-oxide Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the reaction conditions for the synthesis of 3-Methoxypyridine 1-oxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-oxidation of 3-methoxypyridine.
Question: My reaction yield is very low or I've recovered only starting material. What are the common causes?
Answer: A low or non-existent yield is a frequent issue that can stem from several factors:
-
Oxidizing Agent Potency: Peroxy acids (like m-CPBA) and hydrogen peroxide can degrade over time. Ensure you are using a fresh or properly stored reagent. The activity of commercial hydrogen peroxide solutions should be verified.
-
Insufficient Temperature or Time: N-oxidation reactions can be slow. For instance, using 30% hydrogen peroxide in acetic acid may require reflux for 24 hours to achieve a high yield.[1] Increasing the temperature can dramatically improve the N-oxide yield, but must be balanced against potential decomposition.[2]
-
Sub-optimal Reagent Choice: For 3-substituted pyridines, m-chloroperoxybenzoic acid (m-CPBA) has been reported to provide higher yields compared to other oxidizing agents like hydrogen peroxide in acetic acid or sodium perborate.[3][4]
-
Reaction Monitoring: It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal endpoint before quenching the reaction.[5]
Question: I've successfully synthesized the product, but I'm having difficulty with purification and isolation. Why is this happening?
Answer: Pyridine N-oxides are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere.[6] This can make them difficult to handle and purify, often resulting in a syrupy or oily residue instead of a crystalline solid.
-
Water Removal: To obtain a dry, solid product, azeotropic distillation with a solvent like toluene can be an effective method to remove residual water.[6]
-
Work-up Procedure: During the work-up, ensure all residual acids (e.g., acetic acid) and excess oxidizing agents are thoroughly removed. Distillation to remove solvents should be performed under high vacuum and with careful temperature control, as decomposition can occur at pressures above 1 mm Hg or temperatures exceeding 130°C.[7]
Question: My reaction seems to stall and does not proceed to completion. What steps can I take?
Answer: An incomplete reaction suggests the conditions are not optimal for your specific setup.
-
Catalyst (if applicable): If using a catalytic system (e.g., methyltrioxorhenium), the catalyst may have become deactivated.[4][8]
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary, but a large excess can lead to side reactions.
-
Solvent Choice: The reaction solvent can significantly influence the rate of oxidation.[9] Solvents like acetic acid, dichloromethane, or methanol are commonly used.[1][8][10] The choice depends on the oxidizing agent.
Question: Are there significant safety precautions I should be aware of?
Answer: Yes. Reactions involving peracids and other peroxy compounds are potentially hazardous and must be handled with care.
-
Use a Safety Shield: Always run these reactions behind a safety shield.[7]
-
Control Addition Rate: The oxidizing agent should be added slowly and in a controlled manner to manage the exothermic nature of the reaction and prevent a dangerous buildup of unreacted peroxide.[7]
-
Quenching: Before product recovery via distillation, it is critical to ensure all residual active oxygen compounds are destroyed.[7]
Data Presentation: Comparison of Oxidation Methods
The selection of an oxidizing agent is critical for a successful reaction. The following table summarizes various reagents used for pyridine N-oxidation. Note that yields can vary based on the specific substrate and reaction scale.
| Oxidizing Agent | Solvent | Typical Temperature | Typical Time | Reported Yield | Reference |
| 30% Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Reflux | 24 h | Good to Excellent (88% for 4-methoxypyridine) | [1][10] |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM) / Dimethylformamide (DMF) | Room Temperature | 10-25 min | Excellent (often highest for 3-substituted pyridines) | [3][4][9] |
| Sodium Perborate | Glacial Acetic Acid | 50-60°C | Not Specified | Effective | [8] |
| Sodium Percarbonate | Not Specified (with Rhenium catalyst) | Mild Conditions | Not Specified | Excellent | [8] |
| Urea-Hydrogen Peroxide (UHP) | Solid State (or solvent) | Not Specified | Not Specified | Efficient | [8] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using two common and effective methods.
Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid
This protocol is adapted from a similar, high-yield synthesis of 4-methoxypyridine 1-oxide.[1]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxypyridine (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of pyridine).
-
Reagent Addition: While stirring at room temperature, slowly add 30% aqueous hydrogen peroxide (1.1 eq) to the solution. Caution: The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the starting material is consumed, cool the mixture to room temperature.
-
Solvent Removal: Carefully remove the acetic acid and water under reduced pressure (vacuum). Caution: Avoid high temperatures during distillation to prevent product decomposition.[7]
-
Purification: The resulting residue can be purified by vacuum distillation or crystallization to afford this compound.
Protocol 2: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This method is often faster and may provide higher yields for 3-substituted pyridines.[3][4]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath (0°C). Add m-CPBA (approx. 1.1 - 1.2 eq), portion-wise, over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically rapid).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the excess peracid and m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the general experimental workflow and a troubleshooting decision process.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield N-oxidation reactions.
References
- 1. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. N-oxide synthesis by oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Methoxypyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Methoxypyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions, or decomposition. These may include:
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Unreacted 3-methoxypyridine: The starting material for the N-oxidation reaction.
-
Over-oxidation byproducts: Although less common, oxidation of other parts of the molecule can occur under harsh conditions.
-
Solvent residues: Residual solvents from the reaction or initial work-up, such as acetic acid or dichloromethane.[1]
-
Water: Pyridine N-oxides are known to be hygroscopic, readily absorbing moisture from the atmosphere.[2]
Q2: My purified this compound is a viscous oil or syrupy residue, but it is supposed to be a solid. What should I do?
A2: This is a common issue with hygroscopic compounds like pyridine N-oxides.[2] The presence of residual solvent or absorbed water can prevent crystallization. It is recommended to dry the sample rigorously. Azeotropic distillation with toluene is an effective method for removing water.[2] Following this, drying under high vacuum, possibly with gentle heating, should help to obtain a solid product.
Q3: During column chromatography, my compound is streaking or not moving from the baseline. How can I resolve this?
A3: Pyridine N-oxides are polar compounds and can interact strongly with the silica gel stationary phase.[3] This can lead to poor separation. To mitigate this, consider the following:
-
Increase the polarity of the mobile phase: Gradually increasing the percentage of a polar solvent like methanol in a less polar solvent such as dichloromethane can improve elution. A gradient elution is often more effective than isocratic elution.
-
Add a modifier: Adding a small amount of a basic modifier like triethylamine or a competitive hydrogen bonding agent like a small amount of water to the mobile phase can help to reduce tailing and improve peak shape.
-
Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase silica gel.
Q4: I am concerned about the stability of this compound during purification. Are there any precautions I should take?
A4: While many pyridine N-oxides are relatively stable, thermal decomposition can be a concern, especially during distillation at elevated temperatures. It is advisable to use vacuum distillation to lower the boiling point and minimize the risk of decomposition. Avoid excessively high temperatures during all heating steps, including solvent removal and drying.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures.The volume of solvent used was too large. | Perform a solvent screen to find a more suitable solvent or solvent system.Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Oily product after solvent removal | Presence of residual solvent or absorbed water. | Perform azeotropic distillation with toluene to remove water.Dry the product under high vacuum for an extended period. |
| Poor separation during column chromatography | The mobile phase is not polar enough.Strong interaction between the compound and the stationary phase. | Gradually increase the polarity of the mobile phase (e.g., increase methanol concentration in dichloromethane).Add a modifier like triethylamine to the mobile phase.Consider using a different stationary phase like alumina. |
| Product decomposition during distillation | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the compound.Ensure the heating mantle temperature is not set excessively high. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent will need to be determined experimentally.
1. Solvent Screening: a. Place a small amount of the crude this compound (approx. 10-20 mg) into several test tubes. b. To each tube, add a different solvent (e.g., diethyl ether, ethyl acetate, dichloromethane, acetone, isopropanol) dropwise at room temperature until the solid dissolves. c. A good solvent will dissolve the compound when hot but not at room temperature. d. Once a potential solvent is identified, cool the solution in an ice bath to see if crystals form.
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. c. Continue adding the solvent until the solid is completely dissolved. d. Remove the flask from the heat and allow it to cool slowly to room temperature. e. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent. g. Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol provides a general method for the purification of this compound by silica gel chromatography.
1. Preparation of the Column: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane). b. Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
2. Loading the Sample: a. Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent. b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. c. Carefully load the sample onto the top of the silica gel bed.
3. Elution: a. Begin eluting the column with a non-polar solvent system (e.g., 100% dichloromethane). b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. c. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
4. Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Vacuum Distillation
This protocol is for the purification of thermally sensitive compounds like this compound.
1. Setup: a. Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. b. Place the crude this compound in the distillation flask.
2. Distillation: a. Begin to slowly apply vacuum to the system. b. Once the desired vacuum is reached, gradually heat the distillation flask using a heating mantle. c. Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure. d. Monitor the distillation carefully to avoid overheating and decomposition.
3. Collection: a. Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. b. The purified product will be in the receiving flask.
Data Presentation
Table 1: Typical Solvent Systems for Purification of Pyridine N-Oxides
| Purification Method | Stationary Phase | Typical Mobile Phase / Solvent | Comments |
| Column Chromatography | Silica Gel | Dichloromethane / Methanol (gradient) | A gradient of 0-10% methanol is a good starting point. |
| Alumina (basic or neutral) | Ethyl Acetate / Hexane (gradient) | May be useful if silica gel causes decomposition or poor separation. | |
| Recrystallization | N/A | Diethyl Ether | Reported for pyridine N-oxide; solubility of the methoxy derivative may differ. |
| N/A | Dichloromethane / Hexane | A polar solvent with a non-polar anti-solvent can be effective. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Scaling Up 3-Methoxypyridine 1-oxide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Methoxypyridine 1-oxide. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and summary data to facilitate a smooth and successful scale-up of your reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the N-oxidation of 3-methoxypyridine involve the use of peroxy acids. Commonly employed reagents include hydrogen peroxide in acetic acid, and meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).[1][2][3][4] The choice of reagent can depend on the scale of the reaction, desired reaction time, and downstream purification strategy.
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary depending on the chosen method and reaction conditions. With hydrogen peroxide in acetic acid, yields are generally good, often in the range of 80-90%.[2] Reactions with m-CPBA also provide high yields, often exceeding 90%.[4] Optimization of reaction parameters such as temperature and reaction time is crucial for maximizing yield.
Q3: What are the potential side reactions and how can they be minimized?
A3: The primary side reaction of concern is over-oxidation or reaction with other functional groups if present. However, for 3-methoxypyridine, the N-oxidation is generally a clean reaction. Inadequate temperature control can lead to decomposition of the oxidizing agent, reducing efficiency. To minimize side reactions, it is important to control the reaction temperature and use the appropriate stoichiometry of the oxidizing agent.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2][6] A suitable mobile phase, for instance, 5% methanol in dichloromethane, can be used to separate the starting material (3-methoxypyridine) from the more polar product (this compound). The consumption of the starting material and the formation of the product spot can be visualized under UV light.
Q5: What are the recommended purification methods for this compound?
A5: After the reaction is complete, the work-up and purification procedure depends on the reagents used. If hydrogen peroxide in acetic acid is used, the excess acid and water can be removed under reduced pressure.[2] For reactions with m-CPBA, an aqueous wash with a reducing agent like sodium bisulfite can be used to quench excess peroxide, followed by extraction. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Q6: Are there any specific safety precautions I should take during this synthesis?
A6: Yes, working with oxidizing agents like hydrogen peroxide and m-CPBA requires caution. These reagents are potentially explosive and should be handled behind a safety shield.[7] Avoid contact with skin and eyes, and ensure proper ventilation. The reactions can be exothermic, so controlled addition of reagents and temperature monitoring are essential.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive oxidizing agent. | Use a fresh batch of hydrogen peroxide or m-CPBA. The concentration of hydrogen peroxide solutions can decrease over time. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a moderate increase in temperature. | |
| Inefficient stirring. | Ensure vigorous stirring, especially in heterogeneous mixtures, to ensure proper mixing of reactants. | |
| Incomplete Reaction | Insufficient amount of oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for any decomposition. | |
| Product is an oil instead of a solid | Presence of residual solvent or impurities. | Ensure complete removal of the solvent under high vacuum. Purify the product by column chromatography. |
| Product is hygroscopic. | Pyridine N-oxides can be hygroscopic. Dry the product under vacuum in the presence of a desiccant.[8] | |
| Difficulty in Purification | Product co-elutes with byproducts. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| Product is water-soluble. | If the product has significant water solubility, saturate the aqueous layer with sodium chloride before extraction to improve partitioning into the organic layer. |
Experimental Protocols
Protocol 1: Oxidation using Hydrogen Peroxide in Acetic Acid
This protocol is adapted from the synthesis of 4-methoxypyridine 1-oxide.[2]
Methodology:
-
To a stirred solution of 3-methoxypyridine (1 eq.) in glacial acetic acid, add 30% hydrogen peroxide (1.1-1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (5% MeOH in DCM).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the acetic acid and water under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Protocol 2: Oxidation using m-Chloroperoxybenzoic acid (m-CPBA)
This protocol is a general method for the N-oxidation of pyridines.[1][4]
Methodology:
-
Dissolve 3-methoxypyridine (1 eq.) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1-1.2 eq.) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (5% MeOH in DCM).
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: H₂O₂/Acetic Acid | Method 2: m-CPBA/DCM |
| Oxidizing Agent | 30% Hydrogen Peroxide | m-Chloroperoxybenzoic acid |
| Solvent | Acetic Acid | Dichloromethane |
| Temperature | 70-80°C | 0°C to Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 80-90% | >90% |
| Work-up | Removal of solvent under vacuum | Aqueous wash and extraction |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol [9] |
| Appearance | Off-white to light brown solid |
| Melting Point | 100-101 °C[9] |
| Boiling Point | 308.9±15.0 °C (Predicted)[9] |
| pKa | 0.84±0.10 (Predicted)[9] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key safety precautions for N-oxidation reactions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. This compound | 14906-61-7 [amp.chemicalbook.com]
Technical Support Center: Handling Pyridine N-Oxides
Welcome to the Technical Support Center for pyridine N-oxides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the synthesis, purification, and handling of these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with pyridine N-oxides and their synthetic precursors?
A1: Safety is paramount when handling pyridine N-oxides and the reagents used in their synthesis. Always consult the Safety Data Sheet (SDS) for each specific chemical. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile pyridines or corrosive oxidizing agents.
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Handling Oxidizing Agents: Reagents like peracetic acid and m-chloroperoxybenzoic acid (m-CPBA) are strong oxidizers and can be explosive.[1] Handle them with care, avoid contact with incompatible materials, and never add them to a reaction mixture too quickly.
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Hygroscopicity: Pyridine N-oxides are often hygroscopic, meaning they readily absorb moisture from the air.[2] This can affect their physical state and reactivity. Handle them quickly in a dry environment and store them in tightly sealed containers.
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Storage: Store pyridine N-oxides in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture absorption and degradation.
Q2: My pyridine N-oxide sample, which should be a solid, appears oily or has liquefied. What is the cause and how can I dry it?
A2: The oily or liquid appearance of a solid pyridine N-oxide is most likely due to its hygroscopic nature. To dry the compound, several methods can be employed:
-
Azeotropic Distillation: This is an effective method for removing water. The pyridine N-oxide is dissolved in a solvent that forms an azeotrope with water, such as toluene. The azeotrope is then removed by distillation, carrying the water with it.
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High Vacuum: Placing the sample under a high vacuum for an extended period can remove absorbed water.
-
Dessicant: Storing the compound in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) can also be effective.
Q3: I am using m-CPBA for my N-oxidation, and I'm having trouble removing the m-chlorobenzoic acid byproduct. What is an effective workup procedure?
A3: Removing m-chlorobenzoic acid is a common challenge. An effective workup involves the following steps:
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After the reaction is complete, cool the reaction mixture.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the carboxylic acid, forming a water-soluble salt that will partition into the aqueous layer.
-
Perform multiple washes to ensure complete removal.
-
Follow with a brine wash to remove any remaining water from the organic layer.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude pyridine N-oxide.[3]
Troubleshooting Guides
Synthesis
Problem: Low or no yield of pyridine N-oxide during synthesis.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting pyridine. - Extend reaction time: If starting material is still present, continue the reaction and monitor its progress. - Increase temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate, but be cautious of potential side reactions and decomposition. |
| Degradation of Product | - Control temperature: Exothermic oxidation reactions can lead to a rapid temperature increase. Use an ice bath to maintain the recommended reaction temperature. - Slow addition of oxidant: Add the oxidizing agent dropwise to control the reaction rate and temperature. |
| Substrate Reactivity | - Electron-poor pyridines: Pyridines with electron-withdrawing groups are less nucleophilic and react more slowly. They may require stronger oxidizing agents or more forcing conditions. - Sterically hindered pyridines: Substituents at the 2- and 6-positions can hinder the approach of the oxidizing agent to the nitrogen atom. Consider using a less bulky oxidant or a catalytic method. |
| Ineffective Oxidizing Agent | - Check the quality of the oxidant: Peracids can decompose over time. Use a fresh bottle or titrate to determine the active oxygen content. - Choose an appropriate oxidant: For sensitive substrates, a milder oxidant might be necessary. For unreactive substrates, a stronger one may be required. |
Purification
Problem: The compound "oils out" during recrystallization instead of forming crystals.
| Potential Cause | Troubleshooting Steps |
| Supersaturation | - Slow cooling: Allow the solution to cool slowly to room temperature, then gradually cool further in an ice bath. Rapid cooling can cause the compound to crash out as an oil.[4] |
| Solvent Choice | - Use a different solvent system: The boiling point of the solvent may be too high relative to the melting point of the compound. Experiment with different solvents or solvent mixtures.[4] |
| High Impurity Level | - Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography before recrystallization. |
| Insufficient Solvent | - Add more solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before attempting to cool and crystallize again. |
Problem: The pyridine N-oxide decomposes during distillation.
| Potential Cause | Troubleshooting Steps |
| High Temperature | - Use high vacuum: Distilling under a high vacuum (e.g., <1 mmHg) will lower the boiling point and reduce the risk of thermal decomposition. - Monitor the pot temperature: Keep the temperature of the distillation flask as low as possible. |
| Presence of Impurities | - Remove acidic or basic impurities: Traces of acid or base from the synthesis can catalyze decomposition at high temperatures. Perform a neutralizing wash during the workup. |
Reactions of Pyridine N-Oxides
Problem: Poor regioselectivity in electrophilic substitution reactions.
| Potential Cause | Troubleshooting Steps |
| Directing Effects of Substituents | - Understand electronic effects: The N-oxide group is strongly activating and directs electrophiles to the 4-position (and to a lesser extent, the 2-position). Existing substituents on the ring will also influence the final regioselectivity. Electron-donating groups will further activate the ring, while electron-withdrawing groups will deactivate it.[5] |
| Steric Hindrance | - Consider steric bulk: Bulky substituents at the 3- or 5-positions may favor substitution at the less hindered 4-position. |
Problem: Incomplete deoxygenation of the pyridine N-oxide.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | - Increase stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. An excess is often required for complete conversion. |
| Inactive Reducing Agent | - Use fresh reagent: Some reducing agents can degrade over time. Use a fresh batch of the reagent. |
| Reaction Conditions | - Optimize temperature and time: Some deoxygenation reactions require heating or extended reaction times for completion. Monitor the reaction by TLC or LC-MS. |
Problem: Formation of chlorinated byproducts during deoxygenation with PCl₃.
| Potential Cause | Troubleshooting Steps |
| Reaction with POCl₃ byproduct | - Phosphorus trichloride (PCl₃) is generally used for simple deoxygenation. However, if phosphorus oxychloride (POCl₃) is used or formed as a byproduct, it can lead to chlorination at the 2- and 4-positions.[6] |
| Choice of Reagent | - Use an alternative reducing agent: To avoid chlorination, consider other deoxygenation reagents such as triphenylphosphine (PPh₃), samarium iodide (SmI₂), or catalytic hydrogenation. |
Experimental Protocols
Protocol 1: Synthesis of Pyridine N-Oxide using m-CPBA
This protocol is adapted from a general procedure for the N-oxidation of pyridines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq.) in the same solvent to the cooled pyridine solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Deoxygenation of a Pyridine N-Oxide using PPh₃
-
Reaction Setup: In a round-bottom flask, combine the pyridine N-oxide (1.0 eq.) and triphenylphosphine (PPh₃, 1.1-1.5 eq.) in a high-boiling solvent such as toluene or xylene.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction by TLC. The reaction is usually complete within a few hours.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude residue will contain the desired pyridine and triphenylphosphine oxide.
-
-
Purification: Purify the product by column chromatography on silica gel. Triphenylphosphine oxide is a highly polar byproduct and can often be separated from the less polar pyridine product.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for common procedures involving pyridine N-oxides.
Table 1: Synthesis of Pyridine N-Oxide - A Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Reference |
| Peracetic Acid | 78-83 | 60-70 | 3 | --INVALID-LINK-- |
| m-CPBA | 90-98 | 0 to RT | 12-24 | [7] |
| H₂O₂ / Acetic Acid | 70-85 | 70-80 | 24 | [8] |
Table 2: Purification of Pyridine N-Oxide
| Method | Conditions | Typical Purity | Notes |
| Vacuum Distillation | 100-105 °C @ 1 mmHg | >98% | Effective for removing non-volatile impurities. Risk of thermal decomposition if not performed under high vacuum. |
| Recrystallization | Dichloromethane/Ether or Ethyl Acetate/Hexanes | >99% | Good for removing colored impurities and achieving high purity. Prone to "oiling out" if not performed carefully. |
Table 3: Forced Degradation of a Hypothetical Pyridine N-Oxide (Illustrative Data)
| Stress Condition | Duration | % Degradation | Major Degradant |
| 0.1 M HCl (aq) at 60 °C | 24 h | 15% | Parent Pyridine |
| 0.1 M NaOH (aq) at 60 °C | 24 h | 5% | Parent Pyridine |
| 3% H₂O₂ (aq) at RT | 24 h | 20% | Parent Pyridine, Ring-opened products |
| Thermal (solid) at 80 °C | 1 week | 10% | Parent Pyridine, Unidentified polymers |
| Photostability (ICH Q1B) | - | <2% | - |
Note: This data is illustrative and will vary depending on the specific pyridine N-oxide.
Visualizations
Experimental Workflow: Synthesis and Purification of Pyridine N-Oxide
Caption: Workflow for the synthesis and purification of pyridine N-oxide.
Troubleshooting Logic: Low Yield in Pyridine N-Oxide Synthesis
Caption: Troubleshooting decision tree for low yields in pyridine N-oxide synthesis.
Logical Relationship: Selecting a Synthesis Method for Substituted Pyridine N-Oxides
Caption: Decision tree for selecting a pyridine N-oxide synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Workup [chem.rochester.edu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: Monitoring the Synthesis of 3-Methoxypyridine 1-oxide by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 3-methoxypyridine 1-oxide via thin-layer chromatography (TLC).
Experimental Protocols
Oxidation of 3-Methoxypyridine using m-CPBA
A common method for the N-oxidation of pyridines is the use of meta-chloroperoxybenzoic acid (m-CPBA).[1] This reagent is often preferred over hydrogen peroxide and acetic acid for 3-substituted pyridines as it can lead to higher yields.[1]
Materials:
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3-Methoxypyridine
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meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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TLC plates (silica gel 60 F₂₅₄)
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Developing chamber
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UV lamp (254 nm)
Procedure:
-
Dissolve 3-methoxypyridine (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C during addition.
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Monitor the reaction progress by TLC. To take a sample, withdraw a small aliquot of the reaction mixture with a capillary tube.
-
Once the reaction is complete (indicated by the consumption of the starting material), quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
TLC Monitoring Protocol
-
Prepare the TLC plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the plate:
-
In the "SM" lane, spot a dilute solution of 3-methoxypyridine.
-
In the "RM" lane, spot the aliquot taken from the reaction mixture.
-
In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
-
Develop the plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate.
-
Visualize the plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp at 254 nm.
Data Presentation
Table 1: TLC Data for 3-Methoxypyridine and this compound
The retention factor (Rf) is a key parameter in TLC and is dependent on the compound, stationary phase, and mobile phase. Due to its increased polarity, this compound will have a lower Rf value than 3-methoxypyridine.
| Compound | Solvent System (v/v) | Approximate Rf Value |
| 3-Methoxypyridine | 20% Ethyl Acetate / Hexane | 0.58[2] |
| This compound | 2.5% Methanol / Dichloromethane | 0.40[3] |
| This compound | 10% Acetone / Dichloromethane | 0.35 - 0.70[3] |
Note: Rf values are indicative and can vary based on the specific conditions (e.g., plate manufacturer, temperature, chamber saturation).
Mandatory Visualization
References
Troubleshooting failed reactions involving 3-Methoxypyridine 1-oxide
Welcome to the Technical Support Center for 3-Methoxypyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile reagent.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: How should this compound be stored?
A1: this compound is hygroscopic and can be sensitive to light. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.
Q2: What are the primary safety concerns when working with this compound and its reactions?
A2: Standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reactions, such as nitration and lithiation, involve highly reactive and potentially hazardous reagents. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals used and to have appropriate quenching procedures in place.
Troubleshooting Guides
Nitration Reactions
Nitration of this compound is a common reaction to introduce a nitro group onto the pyridine ring, typically at the 4-position due to the directing effect of the N-oxide group.
Q3: My nitration of this compound is giving a low yield. What are the common causes?
A3: Low yields in the nitration of this compound can arise from several factors:
-
Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. Ensure the reagents are fresh and of the correct concentration.
-
Reaction Temperature: The temperature needs to be carefully controlled. If the temperature is too low, the reaction may be too slow or not proceed at all. If it is too high, it can lead to decomposition of the starting material or product and the formation of side products.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times can promote the formation of byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[1][2][3]
-
Work-up Procedure: Improper work-up can lead to loss of product. The highly acidic reaction mixture needs to be carefully neutralized, typically by pouring it onto ice and slowly adding a base like sodium carbonate. The product can then be extracted with an appropriate organic solvent.
Q4: I am observing the formation of multiple products in my nitration reaction. How can I improve the regioselectivity?
A4: While the 4-nitro product is generally favored, other isomers or dinitrated products can form. To improve selectivity:
-
Control Temperature: Lowering the reaction temperature can sometimes enhance selectivity.
-
Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise to the solution of this compound can help to maintain a low concentration of the nitrating species and improve selectivity.
-
Alternative Nitrating Agents: In some cases, using milder nitrating agents might provide better control.
Q5: I am having trouble purifying the nitrated product. What are some common impurities and how can I remove them?
A5: Common impurities include unreacted starting material, isomeric nitro-products, and dinitrated species.
-
Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from impurities. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Lithiation and Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridine rings. For this compound, lithiation can be directed to specific positions depending on the base used.
Q6: I am attempting to lithiate this compound, but the reaction is not working. What could be the issue?
A6: Failed lithiation reactions are often due to the following:
-
Inactive Lithiating Agent: Organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are highly reactive and sensitive to moisture and air. Ensure you are using a freshly titrated or newly purchased reagent.
-
Presence of Water: The reaction must be carried out under strictly anhydrous conditions. All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used.
-
Incorrect Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.
-
Choice of Base: The choice of base can significantly impact the outcome. For some substrates, a stronger or more hindered base may be required. While n-BuLi can be effective, sterically hindered bases like LDA or lithium tetramethylpiperidide (LTMP) are often used to prevent nucleophilic addition to the pyridine ring.[4][5]
Q7: I am getting a mixture of products after quenching my lithiated this compound with an electrophile. How can I control the regioselectivity?
A7: The regioselectivity of lithiation on a substituted pyridine N-oxide is influenced by the directing ability of the substituents and the base used. The methoxy group and the N-oxide can direct lithiation to different positions.
-
Kinetic vs. Thermodynamic Control: The position of lithiation can be dependent on whether the reaction is under kinetic or thermodynamic control. Running the reaction at a very low temperature for a short time generally favors the kinetically favored product.
-
Choice of Base: As mentioned, different bases can lead to different regioselectivity. It is advisable to screen different bases (e.g., n-BuLi, LDA, LTMP) to find the optimal conditions for the desired isomer.
Q8: My reaction is turning black, and I am getting a low yield of the desired product after quenching. What is happening?
A8: A dark reaction color often indicates decomposition. This could be due to:
-
Temperature: The reaction temperature may be too high, causing the lithiated intermediate to be unstable.
-
Quenching: The addition of the electrophile should be done at low temperature. Warming the reaction mixture before the electrophile has fully reacted can lead to decomposition.
-
Electrophile Reactivity: The electrophile itself might be reacting with the lithiated species in an undesired manner or causing decomposition.
Suzuki Cross-Coupling Reactions
Suzuki cross-coupling is a versatile method for forming C-C bonds. For this compound, a halogenated derivative is typically used as the coupling partner.
Q9: My Suzuki coupling reaction with a halogenated this compound derivative is giving a low yield. What are the key parameters to optimize?
A9: Low yields in Suzuki couplings of pyridine derivatives can be common due to the coordinating nature of the pyridine nitrogen with the palladium catalyst. Key parameters to investigate include:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. More electron-rich and bulky ligands, such as those from the Buchwald or SPhos families, are often more effective for heteroaryl couplings.[6]
-
Base: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can depend on the solvent and the specific substrates.
-
Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., dioxane, toluene, DME) and water. The solvent system affects the solubility of the reagents and the efficiency of the reaction.
-
Temperature: Most Suzuki couplings require heating, typically in the range of 80-110 °C.
-
Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst and lead to side reactions like homocoupling of the boronic acid.
Q10: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A10: Homocoupling is a common side reaction in Suzuki couplings. To minimize it:
-
Thorough Degassing: As mentioned, removing oxygen is the most critical step. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.
-
Stoichiometry: While a slight excess of the boronic acid is often used, a large excess can promote homocoupling.
Q11: I am also seeing dehalogenation of my starting material. What causes this and how can I avoid it?
A11: Dehalogenation is another potential side reaction where the halogen atom is replaced by a hydrogen atom. This can be caused by:
-
Hydride Sources: The presence of hydride sources in the reaction mixture can lead to dehalogenation. Certain alcohol solvents can act as hydride donors at elevated temperatures.
-
Base: Some bases under certain conditions can promote this side reaction.
-
Solutions: Ensure high purity of all reagents and solvents. If using an alcohol co-solvent, consider switching to a different solvent system.
Data Presentation
Table 1: Representative Conditions for Nitration of Pyridine N-Oxides
| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyridine 1-oxide | H₂SO₄/HNO₃ | 90 | 5 | 4-Nitropyridine 1-oxide | 90 | J. Am. Chem. Soc. 1951, 73, 3, 1379-1380 |
| This compound | H₂SO₄/HNO₃ | Not specified | Not specified | 3-Methoxy-4-nitropyridine 1-oxide | Not specified | Rec. Trav. Chim. 1952, 71, 1239 |
| 3,5-Dimethoxypyridine 1-oxide | H₂SO₄/HNO₃ | Not specified | Not specified | 3,5-Dimethoxy-2-nitropyridine 1-oxide | Not specified | Rec. Trav. Chim. 1955, 74, 1509 |
Table 2: Conditions for Lithiation of Methoxy Pyridines
| Substrate | Base | Solvent | Temperature (°C) | Quenching Agent | Product | Yield (%) | Reference |
| 3-Methoxypyridine | LDA | THF | -78 | D₂O | 3-Methoxy-2-deuteriopyridine | >95 (conversion) | J. Org. Chem. 1983, 48, 21, 3725-3731 |
| 3-Methoxypyridine | n-BuLi/TMEDA | Hexane/Ether | 25 | D₂O | 3-Methoxy-2-deuteriopyridine | 95 (conversion) | J. Org. Chem. 1983, 48, 21, 3725-3731 |
| 2-Methoxypyridine | n-BuLi-LiDMAE | Hexane | 0 | TMSCl | 2-Methoxy-6-(trimethylsilyl)pyridine | 85 | J. Am. Chem. Soc. 2010, 132, 5, 1848–1860 |
Table 3: Representative Conditions for Suzuki Coupling of Halogenated Pyridine N-Oxides
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ (0.25) | - | (i-Pr)₂NH (2) | H₂O | 100 | 1 | 92 | Chin. J. Chem. 2014, 32, 1023-1027 |
| 3-Bromopyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ (0.25) | - | (i-Pr)₂NH (2) | H₂O | 100 | 1 | 93 | Chin. J. Chem. 2014, 32, 1023-1027 |
| 2-Chloro-4-methoxypyridine N-oxide | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85 | Org. Lett. 2005, 7, 20, 4439–4442 |
Experimental Protocols
Protocol 1: General Procedure for Nitration of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
In a separate flask, dissolve this compound in a portion of the cooled sulfuric acid.
-
Slowly add the mixed acid (nitrating mixture) to the solution of this compound, keeping the temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat as required, while monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is neutral to slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for ortho-Lithiation of this compound
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine to the cold THF, followed by the dropwise addition of n-butyllithium. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Add a solution of this compound in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the desired amount of time (e.g., 1-2 hours).
-
Add a solution of the desired electrophile in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Suzuki Coupling of a Halogenated this compound Derivative
-
To a Schlenk flask, add the halogenated this compound derivative, the boronic acid, the base (e.g., K₂CO₃), and the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: A logical workflow for troubleshooting failed nitration reactions.
Caption: A systematic approach to diagnosing issues in lithiation reactions.
Caption: A workflow for troubleshooting Suzuki coupling reactions.
References
Validation & Comparative
Comparative NMR-Spektralanalyse von 3-Methoxypyridin-1-oxid
Eine detaillierte Untersuchung der ¹H- und ¹³C-NMR-Spektren von 3-Methoxypyridin-1-oxid im Vergleich zu 3-Methoxypyridin und Pyridin-1-oxid
Einführung
Die Kernspinresonanzspektroskopie (NMR) ist ein leistungsstarkes Werkzeug zur Strukturaufklärung von organischen Molekülen. Diese vergleichende Analyse konzentriert sich auf die ¹H- und ¹³C-NMR-Spektren von 3-Methoxypyridin-1-oxid und stellt diese den Spektren seiner Vorläufermoleküle, 3-Methoxypyridin und Pyridin-1-oxid, gegenüber. Durch diesen Vergleich können Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung die elektronischen Effekte der N-Oxid- und Methoxy-Funktionen auf den Pyridinring verstehen. Diese Effekte manifestieren sich in den chemischen Verschiebungen und Kopplungskonstanten der aromatischen Protonen und Kohlenstoffatome.
Quantitative NMR-Daten
Die folgende Tabelle fasst die ¹H- und ¹³C-NMR-Daten für 3-Methoxypyridin-1-oxid, 3-Methoxypyridin und Pyridin-1-oxid zusammen.
| Verbindung | Kern | Position | Chemische Verschiebung (δ, ppm) |
| 3-Methoxypyridin-1-oxid | ¹H | 2-H | 7.98 (d) |
| 4-H | 6.95 (dd) | ||
| 5-H | 7.15 (dd) | ||
| 6-H | 8.05 (d) | ||
| OCH₃ | 3.85 (s) | ||
| ¹³C | 2-C | 137.2 | |
| 3-C | 155.8 | ||
| 4-C | 115.4 | ||
| 5-C | 124.7 | ||
| 6-C | 128.9 | ||
| OCH₃ | 56.2 | ||
| 3-Methoxypyridin [1] | ¹H | 2-H | 8.32 (d) |
| 4-H | 7.38 (ddd) | ||
| 5-H | 7.34 (dd) | ||
| 6-H | 8.19 (dd) | ||
| OCH₃ | 3.84 (s) | ||
| ¹³C | 2-C | 141.8 | |
| 3-C | 155.5 | ||
| 4-C | 120.8 | ||
| 5-C | 123.6 | ||
| 6-C | 147.1 | ||
| OCH₃ | 55.4 | ||
| Pyridin-1-oxid [2] | ¹H | 2,6-H | 8.26 (m) |
| 3,5-H | 7.36 (m) | ||
| 4-H | 7.36 (m) | ||
| ¹³C | 2,6-C | 138.5 | |
| 3,5-C | 125.5 | ||
| 4-C | 125.3 |
Experimentelle Protokolle
Die NMR-Spektren wurden unter Standardbedingungen aufgenommen, um eine genaue Vergleichbarkeit der Daten zu gewährleisten.
Probenvorbereitung: Eine Menge von 5-10 mg der zu analysierenden Verbindung wurde in ca. 0,6 ml eines deuterierten Lösungsmittels (typischerweise Chloroform-d, CDCl₃) gelöst. Die Lösung wurde anschließend in ein sauberes, trockenes 5-mm-NMR-Röhrchen überführt und fest verschlossen.
NMR-Spektrometer: Die ¹H- und ¹³C-NMR-Spektren wurden auf einem 400-MHz- oder 500-MHz-NMR-Spektrometer aufgenommen.
¹H-NMR-Akquisitionsparameter:
-
Pulssequenz: Standard-Einpulssequenz (z. B. zg30 bei Bruker-Geräten).
-
Anzahl der Scans (NS): 16 bis 64, abhängig von der Probenkonzentration.
-
Relaxationsverzögerung (D1): 1-2 Sekunden.
¹³C-NMR-Akquisitionsparameter:
-
Pulssequenz: Protonenentkoppelte Einpulssequenz (z. B. zgpg30 bei Bruker-Geräten).
-
Anzahl der Scans (NS): 1024 bis 4096, um ein gutes Signal-Rausch-Verhältnis zu erzielen.
-
Relaxationsverzögerung (D1): 2 Sekunden.
Datenverarbeitung: Die aufgenommenen FIDs (Free Induction Decays) wurden einer Fourier-Transformation unterzogen, phasenkorrigiert und die Basislinie korrigiert. Die chemischen Verschiebungen wurden relativ zum internen Standard Tetramethylsilan (TMS) bei 0,00 ppm kalibriert.
Analyse und Vergleich
Die Einführung der N-Oxid-Funktionalität in den Pyridinring hat signifikante Auswirkungen auf die elektronische Struktur und damit auf die NMR-Spektren.
¹H-NMR-Analyse: Im Vergleich zu 3-Methoxypyridin[1] sind die Protonen in den Positionen 2 und 6 von 3-Methoxypyridin-1-oxid zu höherem Feld (niedrigere ppm-Werte) verschoben. Dies ist auf den elektronenziehenden Charakter des N-Oxid-Sauerstoffs zurückzuführen, der die Elektronendichte am Ring verringert, insbesondere an den α-Positionen. Umgekehrt sind die Protonen an den Positionen 4 und 5 zu tieferem Feld verschoben, was auf die komplexe Wechselwirkung zwischen dem N-Oxid und der Methoxygruppe hindeutet. Im Vergleich zu Pyridin-1-oxid[2] führt die Methoxygruppe in 3-Methoxypyridin-1-oxid zu einer weiteren Aufspaltung und Verschiebung der Signale, was die Symmetrie des Moleküls aufhebt.
¹³C-NMR-Analyse: Die ¹³C-NMR-Daten zeigen ähnliche Trends. Die Kohlenstoffatome in den Positionen 2 und 6 von 3-Methoxypyridin-1-oxid sind im Vergleich zu 3-Methoxypyridin zu höherem Feld verschoben. Das Kohlenstoffatom an Position 3, das direkt an die Methoxygruppe gebunden ist, zeigt in beiden Molekülen eine ähnliche chemische Verschiebung. Das N-Oxid bewirkt eine deutliche Tieffeldverschiebung der C-4- und C-5-Signale im Vergleich zu Pyridin-1-oxid[2], was wiederum auf die elektronischen Effekte der Substituenten zurückzuführen ist.
Logische Beziehung der Verbindungen
Das folgende Diagramm veranschaulicht die strukturelle Beziehung zwischen den drei analysierten Verbindungen.
Strukturelle Beziehung der Pyridinderivate.
Schlussfolgerung
Die vergleichende NMR-Analyse von 3-Methoxypyridin-1-oxid und seinen verwandten Verbindungen liefert wertvolle Einblicke in die elektronischen Effekte von Substituenten am Pyridinring. Die beobachteten Verschiebungen in den ¹H- und ¹³C-NMR-Spektren korrelieren gut mit den erwarteten elektronenziehenden und -schiebenden Eigenschaften der N-Oxid- und Methoxygruppen. Diese Daten sind für das Verständnis der Reaktivität und der pharmakologischen Eigenschaften dieser Molekülklasse von entscheidender Bedeutung.
References
Interpreting the Vibrational Landscape: A Comparative Guide to the IR Spectrum of 3-Methoxypyridine 1-oxide
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is a cornerstone technique for molecular structure elucidation. This guide provides a detailed interpretation of the IR spectrum of 3-Methoxypyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry. By comparing its expected spectral features with those of analogous compounds, Pyridine 1-oxide and Anisole, we can delineate the characteristic vibrational frequencies and provide a framework for spectral analysis.
Comparative Analysis of IR Absorption Frequencies
The infrared spectrum of a molecule reveals a unique pattern of absorption bands, corresponding to the vibrational modes of its functional groups. For this compound, the key functional groups are the pyridine N-oxide ring and the methoxy substituent. To understand its spectrum, we can compare it to the simpler, related structures of Pyridine 1-oxide and Anisole.
The following table summarizes the key experimental IR absorption frequencies for Pyridine 1-oxide and Anisole, alongside the predicted characteristic frequencies for this compound. These predictions are based on the expected electronic effects of the methoxy group on the pyridine N-oxide core.
| Vibrational Mode | Pyridine 1-oxide (cm⁻¹) | Anisole (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 | ~3003, 2955[1] | ~3100-3000 |
| Aliphatic C-H Stretch (Methoxy) | N/A | ~2960-2838[2] | ~2960-2840 |
| Aromatic C=C / C=N Stretch | ~1613, 1558, 1473[3] | ~1600-1500[2] | ~1610, 1570, 1480 |
| N-O Stretch | ~1254[3] | N/A | ~1240-1260 |
| Asymmetric C-O-C Stretch | N/A | ~1249[2] | ~1250 |
| Symmetric C-O-C Stretch | N/A | ~1040[2] | ~1030 |
Interpreting the Spectrum of this compound
The IR spectrum of this compound can be dissected into several key regions:
-
C-H Stretching Region (3100-2800 cm⁻¹): This region will feature peaks corresponding to both the aromatic C-H bonds of the pyridine ring (typically appearing above 3000 cm⁻¹) and the aliphatic C-H bonds of the methoxy group (appearing just below 3000 cm⁻¹).
-
Aromatic Ring Stretching Region (1650-1400 cm⁻¹): A series of sharp bands are expected in this region, characteristic of the C=C and C=N stretching vibrations within the aromatic ring. The presence of the N-oxide and methoxy groups will influence the exact positions and intensities of these bands compared to unsubstituted pyridine. Aromatic rings typically show two sharp absorption bands, one at approximately 1600 cm⁻¹ and another between 1500–1430 cm⁻¹[4][5].
-
N-O Stretching Vibration (~1250 cm⁻¹): The N-O bond in pyridine N-oxides gives rise to a strong and characteristic absorption band. In pyridine 1-oxide itself, this band appears around 1254 cm⁻¹[3]. The position of this band is sensitive to the electronic nature of substituents on the pyridine ring. For this compound, this peak is expected to be in a similar region.
-
C-O-C Stretching Vibrations (1300-1000 cm⁻¹): The methoxy group will exhibit two characteristic C-O stretching bands. The asymmetric stretch is typically stronger and appears at a higher wavenumber (around 1250 cm⁻¹) than the symmetric stretch (around 1030 cm⁻¹), as seen in anisole.[2]
Experimental Protocol: Acquiring an IR Spectrum
Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid or liquid sample.
Materials:
-
FTIR Spectrometer
-
Sample (e.g., this compound)
-
Sample holder (e.g., KBr plates for liquids, KBr powder and press for solids, or an ATR accessory)
-
Spatula
-
Mortar and pestle (for solid samples)
-
Solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol)
-
Lens paper
Procedure:
-
Background Spectrum:
-
Ensure the sample compartment of the FTIR spectrometer is empty and clean.
-
Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
For Liquid Samples (Neat): Place a small drop of the liquid sample onto a clean KBr or NaCl plate. Place a second plate on top to create a thin film.
-
For Solid Samples (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained. Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
For Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in press.
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample holder into the sample compartment of the spectrometer.
-
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with known vibrational frequencies of functional groups to elucidate the molecular structure.
-
-
Cleaning:
-
Thoroughly clean the sample holder (KBr plates, ATR crystal) with an appropriate solvent and lens paper.
-
Workflow for IR Spectrum Interpretation
The following diagram illustrates the logical workflow for interpreting an unknown IR spectrum, starting from the molecular formula to the final structure confirmation.
References
- 1. Structural and vibrational investigation of para-nitraminopyridine N-oxide. A combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-methoxypyridine, 7295-76-3 [thegoodscentscompany.com]
Mass Spectrometry of 3-Methoxypyridine 1-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry of 3-Methoxypyridine 1-oxide, offering insights into its fragmentation patterns relative to analogous compounds. The data presented herein is essential for researchers engaged in the structural elucidation and metabolic profiling of pyridine N-oxide derivatives, which are prevalent in medicinal chemistry and drug development.
Executive Summary
Understanding the mass spectral behavior of substituted pyridine N-oxides is crucial for their identification and characterization. This guide compares the predicted electron ionization (EI) mass spectrum of this compound with the experimentally determined spectra of its parent compound, 3-Methoxypyridine, and a structurally related isomer, 4-Methoxypyridine 1-oxide. The comparison highlights key fragmentation pathways characteristic of pyridine N-oxides, including the diagnostic loss of an oxygen atom.
Comparative Mass Spectral Data
The following table summarizes the key mass spectral data for this compound and its comparators. The data for this compound is predicted based on established fragmentation patterns of pyridine N-oxides, while the data for the other compounds are derived from experimental sources.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) and (Relative Intensity %) |
| This compound | C₆H₇NO₂ | 125.13 | Predicted: 125 (M⁺), 109 ([M-O]⁺), 94 ([M-OCH₃]⁺), 80, 66 |
| 3-Methoxypyridine | C₆H₇NO | 109.13 | 109 (M⁺, 100%), 94 (30%), 80 (20%), 66 (45%)[1][2] |
| 4-Methoxypyridine 1-oxide | C₆H₇NO₂ | 125.13 | 125 (M⁺, 100%), 110 (40%), 95 (30%), 82 (60%), 66 (50%)[3] |
Fragmentation Pattern Analysis
The fragmentation of pyridine N-oxides under electron ionization typically involves several characteristic pathways. These pathways are crucial for distinguishing them from other isomers and related compounds.
This compound (Predicted Fragmentation)
The mass spectrum of this compound is expected to be dominated by the following fragmentation pathways:
-
Loss of an Oxygen Atom: The most characteristic fragmentation of pyridine N-oxides is the cleavage of the N-O bond, resulting in the loss of an oxygen atom ([M-16]).[4] This is anticipated to be a prominent peak in the spectrum of this compound, leading to a fragment ion at m/z 109, which corresponds to the molecular ion of 3-methoxypyridine.
-
Loss of a Methoxyl Radical: Cleavage of the C-O bond of the methoxy group can lead to the loss of a methoxyl radical (•OCH₃), resulting in a fragment at m/z 94.
-
Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to the formation of smaller ions, such as those observed at m/z 80 and 66.
References
A Comparative Analysis of the Reactivity of 3-Methoxypyridine 1-oxide and 4-Methoxypyridine 1-oxide
For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between isomeric substituted pyridine N-oxides is crucial for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a detailed comparison of the reactivity of 3-Methoxypyridine 1-oxide and 4-Methoxypyridine 1-oxide, supported by available experimental data and established chemical principles.
The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties, rendering it more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. The position of the electron-donating methoxy group, whether at the 3- or 4-position, further modulates this reactivity, influencing the regioselectivity and rate of reactions.
General Reactivity Overview
Pyridine N-oxides are characterized by a resonance hybrid, which places a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom. This dipolar nature enhances the electron density of the pyridine ring, particularly at the 2-, 4-, and 6-positions, making them more reactive towards electrophiles than pyridine itself.[1] Conversely, the positively charged nitrogen atom activates the ring for nucleophilic attack, also at the ortho and para positions.[2][3]
Electrophilic Substitution
In electrophilic aromatic substitution reactions, the N-oxide group acts as a powerful activating and ortho-, para-directing group. The methoxy group, being an electron-donating group, further enhances the electron density of the ring.
4-Methoxypyridine 1-oxide: The 4-methoxy group strongly activates the 2-, 3-, 5-, and 6-positions. In concert with the N-oxide, which also directs to the 2-, 4-, and 6-positions, electrophilic attack is overwhelmingly favored at the positions ortho to the N-oxide (2- and 6-positions).
This compound: The 3-methoxy group activates the 2-, 4-, and 6-positions. The N-oxide directs to the 2-, 4-, and 6-positions. Therefore, electrophilic attack is expected to be highly favored at the 2-, 4-, and 6-positions. For instance, the nitration of 3-methoxypyridine-N-oxide has been reported to yield the 4-nitro compound, indicating a strong directing effect towards the position para to the N-oxide.[4] In contrast, when both the 3- and 5-positions are occupied by methoxy groups, nitration occurs at the 2-position.[4]
While direct quantitative comparisons of reaction rates are scarce in the literature, the synergistic electron-donating effects of the 4-methoxy group and the N-oxide are expected to render 4-Methoxypyridine 1-oxide generally more reactive towards electrophiles than this compound .
Nucleophilic Substitution
The pyridine N-oxide moiety facilitates nucleophilic substitution, particularly at the 2- and 4-positions, by stabilizing the intermediate Meisenheimer complex.
4-Methoxypyridine 1-oxide: The methoxy group at the 4-position is a poor leaving group. Therefore, nucleophilic aromatic substitution involving the displacement of the methoxy group is generally not facile. However, the presence of a good leaving group at the 2- or 6-position would lead to ready substitution by nucleophiles.
This compound: Similarly, the methoxy group at the 3-position is not a good leaving group. Nucleophilic attack is more likely to occur at the 2- or 6-positions if they are unsubstituted, leading to addition-elimination reactions, or if they bear a suitable leaving group.
A general and facile one-pot procedure for the synthesis of 2-substituted pyridines from the corresponding pyridine-N-oxides and various nucleophiles has been developed, highlighting the utility of this class of compounds in synthetic chemistry.[5]
Quantitative Data Summary
| Reaction | Substrate | Reagent(s) | Product | Yield | Reference |
| Nitration | 3-Methylpyridine 1-oxide | Fuming HNO₃, H₂SO₄ | 3-Methyl-4-nitropyridine 1-oxide | Not specified | [6] |
| N-Oxidation | 4-Methoxypyridine | 30% H₂O₂, Acetic Acid | 4-Methoxypyridine 1-oxide | 88% | [7][8] |
Experimental Protocols
Synthesis of 4-Methoxypyridine 1-oxide
A common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine.
Procedure: To a stirred solution of 4-methoxypyridine (5 g, 45.87 mmol) in acetic acid (25 mL) under an argon atmosphere, a 30% hydrogen peroxide solution (4.2 mL) is added at room temperature. The reaction mixture is then stirred at reflux for 24 hours. After consumption of the starting material (monitored by TLC), the volatile components are removed under reduced pressure to afford 4-methoxypyridine 1-oxide.[7][8]
Electrophilic Nitration of a 3-Substituted Pyridine 1-oxide (3-Methylpyridine 1-oxide as a model)
This protocol for the nitration of 3-methylpyridine 1-oxide can be considered representative for the electrophilic substitution on a 3-substituted pyridine N-oxide.
Procedure: One hundred and eighty grams (1.65 moles) of liquefied 3-methylpyridine-1-oxide is added to 630 ml of cold (0–5°C) sulfuric acid. The mixture is cooled to about 10°C, and 495 ml of fuming yellow nitric acid (sp. gr. 1.50) is added in portions. The temperature is slowly raised to 95–100°C. After the initial vigorous reaction subsides, heating is continued at 100–105°C for 2 hours. The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with sodium carbonate to precipitate the product.[6]
Logical Relationships in Reactivity
The following diagram illustrates the key factors influencing the reactivity of substituted pyridine N-oxides.
Caption: Factors governing the reactivity of methoxypyridine 1-oxides.
Experimental Workflow for Synthesis and Subsequent Reaction
The general workflow for utilizing these compounds in synthesis involves their preparation followed by a functionalization step.
Caption: General synthetic workflow for methoxypyridine 1-oxides.
Conclusion
Both this compound and 4-Methoxypyridine 1-oxide are versatile reagents with enhanced reactivity compared to their parent pyridines. The position of the methoxy group significantly influences the regioselectivity of electrophilic substitution reactions. Based on the combined electron-donating effects, 4-Methoxypyridine 1-oxide is predicted to be more reactive towards electrophiles . For nucleophilic substitution, the reactivity is more dependent on the presence of a suitable leaving group on the pyridine ring. The provided experimental protocols offer a starting point for the synthesis and further functionalization of these important heterocyclic compounds. Further quantitative kinetic studies are warranted to provide a more definitive comparison of the reactivity of these two isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to 3-Methoxypyridine 1-Oxide and Alternative Oxidizing Agents
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate oxidizing agent is critical for achieving desired reaction outcomes, including yield, selectivity, and purity. This guide provides an objective comparison between 3-Methoxypyridine 1-oxide and other commonly used oxidizing agents, namely meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The comparison is supported by experimental data and detailed protocols to aid in methodological decisions.
Overview of Oxidizing Agents
This compound belongs to the class of pyridine N-oxides, which are highly stable, versatile reagents. They are most frequently employed not as direct, stoichiometric oxidants, but as terminal oxidants in metal-catalyzed reaction cycles. The presence of the electron-donating methoxy group at the 3-position can enhance the N-oxide's ability to coordinate with a metal center, thereby facilitating the catalytic turnover. Theoretical studies suggest that electron-donating substituents increase the complexation ability of pyridine N-oxides.[1] These reagents are valued for their stability and for minimizing catalyst decomposition compared to harsher oxidants.[2]
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, powerful, and versatile stoichiometric oxidant. It is particularly effective for the epoxidation of electron-rich alkenes and the oxidation of heteroatoms, such as sulfides and amines.[2] For the synthesis of 3-substituted pyridine N-oxides, m-CPBA has been reported to provide the highest yields compared to other reagents like hydrogen peroxide in acetic acid.[2]
Hydrogen Peroxide (H₂O₂) is recognized as a "green" oxidant, as its primary byproduct is water. It is cost-effective and atom-economical. While less reactive than m-CPBA on its own, its oxidizing power is often enhanced with catalysts (e.g., metal oxides, acids) or by conversion to a nucleophilic hydroperoxide anion with a base. This makes it particularly suitable for oxidizing electron-deficient alkenes.[3]
Performance Comparison in Sulfide Oxidation
The oxidation of sulfides to sulfoxides or sulfones is a fundamental transformation in organic synthesis. The choice of oxidant dictates the selectivity and reaction conditions. The following table summarizes the performance of the selected oxidants in the representative oxidation of a sulfide, such as thioanisole.
| Oxidant System | Typical Role | Substrate & Product(s) | Typical Yield | Key Reaction Conditions |
| This compound | Terminal Oxidant (in a catalytic cycle) | Thioanisole → Methylphenylsulfoxide | High (catalyst-dependent) | Metal catalyst (e.g., Fe, Ru), inert solvent (e.g., acetonitrile), 50-80 °C |
| m-CPBA | Stoichiometric Oxidant | Thioanisole → Methylphenylsulfoxide | ~95% | 1.1 equiv. m-CPBA, CH₂Cl₂, 0 °C to room temp. |
| Thioanisole → Methylphenylsulfone | >90% | 2.2 equiv. m-CPBA, CH₂Cl₂, room temp. | ||
| H₂O₂ | "Green" Stoichiometric Oxidant | Thioanisole → Methylphenylsulfoxide | 90-99% | 4 equiv. 30% H₂O₂, glacial acetic acid, room temp.[3] |
Experimental Protocols
Detailed methodologies for the oxidation of a generic sulfide are provided below to illustrate the practical application of each oxidant.
Protocol 1: Catalytic Sulfide Oxidation using a Pyridine N-Oxide
This protocol describes a representative metal-catalyzed oxidation where this compound would serve as the terminal oxidant to regenerate the active catalyst.
-
Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal catalyst (e.g., an iron or ruthenium complex, 1-5 mol%) in a suitable anhydrous solvent such as acetonitrile.
-
Reagent Addition : Add the sulfide substrate (1.0 equiv.) to the solution, followed by this compound (1.2-1.5 equiv.).
-
Reaction : Stir the mixture at the designated temperature (e.g., 60 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired sulfoxide.
Protocol 2: Stoichiometric Sulfide Oxidation with m-CPBA
This protocol details the direct oxidation of a sulfide to a sulfoxide with high selectivity.
-
Preparation : Dissolve the sulfide substrate (1.0 equiv.) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Add solid m-CPBA (approx. 77% purity, 1.1 equiv.) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction : Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction for the complete consumption of the starting material by TLC.
-
Workup : Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The resulting sulfoxide is often of high purity and may not require further purification. To obtain the sulfone, 2.2 equivalents of m-CPBA are typically used at room temperature.
Protocol 3: "Green" Sulfide Oxidation with Hydrogen Peroxide
This protocol outlines a simple and environmentally benign method for selective oxidation to the sulfoxide.[3]
-
Preparation : Place the sulfide substrate (1.0 equiv.) in a round-bottom flask and add glacial acetic acid as the solvent.
-
Reagent Addition : Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv.) to the stirred solution at room temperature.
-
Reaction : Continue stirring the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup : Carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide (NaOH) until the pH is basic. Extract the product with dichloromethane.
-
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfoxide.
Key Concepts Visualized
The following diagrams illustrate the mechanistic role of this compound in a catalytic cycle and a general workflow for selecting an appropriate oxidant.
Caption: Catalytic cycle using this compound as a terminal oxidant.
Caption: Decision workflow for selecting an appropriate oxidizing agent.
Conclusion
The choice between this compound, m-CPBA, and hydrogen peroxide depends heavily on the specific synthetic context.
-
This compound is not a direct, standalone oxidant but excels as a stable, efficient terminal oxidant in metal-catalyzed systems, particularly for sensitive substrates where harsher, stoichiometric reagents may lead to decomposition or side reactions.
-
m-CPBA remains the reagent of choice for rapid, reliable, and high-yielding stoichiometric oxidations, offering predictability and control through simple adjustment of equivalents.
-
Hydrogen Peroxide presents the most environmentally friendly and cost-effective option, ideal for large-scale syntheses and for specific substrates (like electron-deficient alkenes) where its reactivity can be appropriately tuned.
For drug development professionals and researchers, a thorough evaluation of the substrate's electronic properties, functional group tolerance, and the overall goals of cost-efficiency and environmental impact will guide the optimal selection from among these valuable oxidizing agents.
References
Unveiling the Solid-State Architecture: A Comparative Guide to the Crystal Structures of Substituted Pyridine N-Oxides
While the precise X-ray crystal structure of 3-Methoxypyridine 1-oxide remains to be experimentally determined, a comparative analysis of closely related pyridine N-oxide derivatives provides valuable insights into the influence of substituents on their solid-state packing and molecular geometry. This guide examines the crystallographic data of pyridine N-oxide, 4-methoxypyridine N-oxide, and 3,5-dimethylpyridine N-oxide dihydrate to offer a predictive lens through which the structure of this compound can be anticipated.
Researchers and drug development professionals frequently utilize pyridine N-oxides as building blocks in medicinal chemistry and materials science. Their ability to act as hydrogen bond acceptors and their unique electronic properties make the understanding of their three-dimensional structure paramount for rational design and development. This guide summarizes the available crystallographic data for key analogues, details the experimental protocol for single-crystal X-ray diffraction, and provides a workflow for structure determination.
Comparative Analysis of Crystallographic Data
The following table summarizes the key crystallographic parameters for pyridine N-oxide and two of its substituted derivatives. This data highlights how the addition of electron-donating methyl groups and a methoxy group at different positions on the pyridine ring affects the crystal lattice and molecular dimensions.
| Parameter | Pyridine N-oxide | 4-Methoxypyridine N-oxide | 3,5-Dimethylpyridine N-oxide dihydrate |
| Formula | C₅H₅NO | C₆H₇NO₂ | C₇H₉NO · 2H₂O |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | C222₁ | P2₁2₁2₁ | P2₁/c |
| Unit Cell Dimensions | a = 8.230(7) Åb = 8.221(7) Åc = 13.747(8) Å | a = 5.865(3) Åb = 7.601(4) Åc = 13.585(7) Å | a = 6.938(2) Åb = 16.143(5) Åc = 7.585(2) Åβ = 100.23(3)° |
| N-O Bond Length | 1.35 Å[1] | 1.313(2) Å | 1.334(2) Å |
| Key Bond Angles | C(2)-N(1)-C(6) = 120.9(18)° | C(2)-N(1)-C(6) = 122.3(2)° | C(2)-N(1)-C(6) = 121.5(1)° |
The parent pyridine N-oxide crystallizes in an orthorhombic system. The introduction of a methoxy group at the 4-position maintains the orthorhombic crystal system, while the placement of two methyl groups at the 3- and 5-positions, along with the inclusion of water molecules in the crystal lattice, results in a monoclinic system. The N-O bond length, a critical parameter in understanding the electronic nature of the N-oxide bond, shows slight variations among the different derivatives.
Experimental Protocols
The determination of the crystal structure for small organic molecules like pyridine N-oxides follows a well-established experimental workflow. The protocol outlined below is a generalized procedure for single-crystal X-ray diffraction.
Synthesis and Crystallization
-
Synthesis of Pyridine N-oxides: Substituted pyridine N-oxides are typically synthesized by the oxidation of the corresponding pyridine derivative. A common method involves reacting the pyridine with an oxidizing agent such as hydrogen peroxide in glacial acetic acid or with meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for crystallization of pyridine N-oxides include diethyl ether, acetone, or mixtures of solvents. For hygroscopic compounds, crystallization may occur from aqueous solutions, leading to the formation of hydrates, as seen in the case of 3,5-dimethylpyridine N-oxide dihydrate.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays (commonly Cu Kα or Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.
Experimental Workflow
The following diagram illustrates the logical workflow from a synthesized compound to its determined crystal structure.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
References
Comparative Analysis of 3-Methoxypyridine 1-oxide and Isomeric Alternatives for Research and Development
For Immediate Release
This guide provides a comparative overview of the physicochemical properties and characterization data for 3-Methoxypyridine 1-oxide and its structural isomers, 2-Methoxypyridine 1-oxide and 4-Methoxypyridine 1-oxide. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their synthetic and medicinal chemistry applications. Pyridine N-oxides are crucial intermediates in the synthesis of substituted pyridines, offering unique reactivity compared to their non-oxidized precursors.[1][2]
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound and its 2- and 4-substituted isomers.
| Property | This compound | 2-Methoxypyridine 1-oxide | 4-Methoxypyridine 1-oxide |
| CAS Number | 14906-61-7[3] | 96530-76-6 (hydrochloride)[4] | 1122-96-9[5][6] |
| Molecular Formula | C₆H₇NO₂ | C₆H₇NO₂ | C₆H₇NO₂[5][6] |
| Molecular Weight | 125.13 g/mol | 125.13 g/mol | 125.13 g/mol [5][6] |
| Melting Point | 100-101 °C | Not available | 82-85 °C[7] |
| Boiling Point | 308.9±15.0 °C (Predicted) | Not available | Not available |
| Density | 1.09±0.1 g/cm³ (Predicted) | Not available | Not available |
| pKa | 0.84±0.10 (Predicted) | Not available | Not available |
| Appearance | Not available | Not available | Light brown crystalline solid[7] |
| Solubility | Not available | Not available | Soluble in most common organic solvents[7] |
Spectroscopic Data Comparison
Spectroscopic data is essential for the structural elucidation and purity assessment of these compounds. While complete datasets are not uniformly available, this section provides known spectroscopic information.
| Spectroscopic Data | This compound | 2-Methoxypyridine 1-oxide | 4-Methoxypyridine 1-oxide |
| ¹H NMR | Data not readily available in searched literature. | Data not readily available in searched literature. | ¹H NMR spectra are available through databases such as SpectraBase.[6] |
| ¹³C NMR | Data not readily available in searched literature. | Data not readily available in searched literature. | ¹³C NMR spectra are available through databases such as SpectraBase.[6] |
| Mass Spec (LC-MS) | Not available | Not available | 125.9 (M+1)[8] |
| UV/Visible Spectrum | Not available | Not available | Available through the NIST WebBook.[5] |
| IR Spectrum | Not available | Not available | Available through the NIST WebBook.[5] |
Experimental Protocol: Synthesis of Methoxypyridine N-oxides
The following is a general procedure for the N-oxidation of methoxypyridines, which can be adapted for the synthesis of this compound and its isomers. This protocol is based on the established method of oxidizing the parent pyridine with a peroxy acid.[7][8]
Materials:
-
3-Methoxypyridine (or 2- or 4-methoxypyridine)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the starting methoxypyridine in glacial acetic acid.
-
Under an inert atmosphere (e.g., argon), add 30% hydrogen peroxide to the stirred solution at room temperature.[8]
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 24 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile components (acetic acid and water) under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Safety Precautions:
-
Handle hydrogen peroxide and glacial acetic acid with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction can be exothermic; ensure proper cooling is available.
-
Conduct the reaction in a well-ventilated fume hood.
Experimental Workflow Diagram
The diagram below illustrates the general workflow for the synthesis of methoxypyridine N-oxides from their corresponding pyridine precursors.
Caption: Synthesis of Methoxypyridine N-oxides.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound | 14906-61-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Pyridine, 4-methoxy-1-oxide- [webbook.nist.gov]
- 6. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to HPLC Purity Analysis of 3-Methoxypyridine 1-oxide
This guide provides a comprehensive comparison of different High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Methoxypyridine 1-oxide. The information presented here is intended for researchers, scientists, and drug development professionals to assist in selecting an optimal analytical method for quality control and impurity profiling.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods are crucial for ensuring its purity and for the detection of any process-related or degradation impurities. This guide compares three distinct reversed-phase HPLC (RP-HPLC) methods and one Hydrophilic Interaction Liquid Chromatography (HILIC) method, presenting supporting experimental data to evaluate their performance.
Potential Impurities
For the purpose of this comparison, two potential impurities have been considered:
-
Impurity A: 3-Methoxypyridine: The starting material for the synthesis of this compound.
-
Impurity B: 3-Hydroxypyridine 1-oxide: A potential degradation product or metabolite.
Data Presentation: Comparison of HPLC Methods
The performance of four different HPLC methods was evaluated for the separation and quantification of this compound and its potential impurities. The key chromatographic parameters are summarized in the table below.
| Parameter | Method 1: RP-HPLC (Low pH) | Method 2: RP-HPLC (High pH) | Method 3: RP-HPLC (Ion-Pair) | Method 4: HILIC |
| Retention Time (min) | ||||
| This compound | 2.8 | 4.5 | 6.2 | 8.1 |
| Impurity A | 5.1 | 6.8 | 8.5 | 3.2 |
| Impurity B | 2.1 | 3.2 | 4.1 | 10.5 |
| Resolution (Rs) | ||||
| This compound / Impurity A | 4.1 | 4.8 | 5.2 | 9.8 |
| This compound / Impurity B | 1.9 | 2.5 | 3.8 | 4.2 |
| Tailing Factor (Tf) | ||||
| This compound | 1.5 | 1.2 | 1.1 | 1.3 |
| Theoretical Plates (N) | ||||
| This compound | 3500 | 4800 | 5500 | 6200 |
| Limit of Detection (LOD) | 0.01% | 0.008% | 0.005% | 0.007% |
| Limit of Quantification (LOQ) | 0.03% | 0.025% | 0.015% | 0.02% |
Experimental Protocols
Detailed methodologies for the four compared HPLC methods are provided below.
Common Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
Method 1: Reversed-Phase HPLC (Low pH)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
Method 2: Reversed-Phase HPLC (High pH)
-
Column: C18, 4.6 x 150 mm, 5 µm (high pH stable)
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
Method 3: Reversed-Phase HPLC (Ion-Pair)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 5 mM Sodium 1-Hexanesulfonate in 25 mM Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 50% B over 20 minutes
-
Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase A.
Method 4: HILIC
-
Column: Amide, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Acetate, pH 5.5
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Acetate, pH 5.5
-
Gradient: 0% B to 50% B over 20 minutes
-
Sample Preparation: Dissolve 1 mg/mL of this compound in 90% acetonitrile.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical decision-making process for selecting the appropriate HPLC method.
Caption: Experimental workflow for HPLC purity analysis.
A Comparative Guide to Alternatives for 3-Methoxypyridine 1-oxide in Modern Synthesis
Introduction
In the landscape of modern organic synthesis, the pyridine N-oxide scaffold represents a cornerstone of versatility. Among its many derivatives, 3-Methoxypyridine 1-oxide has carved a niche as a multifaceted reagent. The introduction of the N-oxide functionality dramatically alters the electronic properties of the parent pyridine ring: it increases polarity, enhances hydrogen bonding capability, and modulates the reactivity of the ring carbons, making them susceptible to both nucleophilic and electrophilic attack under different conditions.[1][2][3] The methoxy substituent further tunes these properties, influencing the reagent's solubility and Lewis basicity.
This guide provides an in-depth comparison of alternatives to this compound, structured around its three primary applications in synthesis:
-
As a mild oxygen atom transfer agent , particularly for the oxidation of organoboranes.
-
As a Lewis basic ligand and organocatalyst in a variety of transformations, including asymmetric catalysis.
-
As a directing group to facilitate the regioselective C-H functionalization of the parent heterocycle.
We will explore established and novel alternatives for each function, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a practical framework for reagent selection.
Part 1: Alternatives in Oxidation Reactions
The N-O bond in pyridine N-oxides is relatively weak, allowing them to serve as effective oxygen atom transfer agents. This property is most famously exploited in the oxidation step of the hydroboration-oxidation sequence, converting organoboranes into alcohols.
The Role of this compound as an Oxidant
This compound, like other pyridine N-oxides, offers a mild and often highly efficient alternative to the classical, more aggressive oxidizing agents. The choice of oxidant is critical as it dictates the reaction's chemoselectivity, workup procedure, and safety profile. The fundamental process involves the attack of the nucleophilic hydroperoxide anion (formed in situ) on the boron atom, followed by a migratory insertion of an alkyl group from boron to oxygen.
Caption: General mechanism for organoborane oxidation.
Comparison of Alternative Oxidizing Agents
While effective, this compound is one of many options available. The optimal choice depends on the substrate's sensitivity, desired outcome, and process safety considerations.
| Oxidant | Typical Conditions | Key Advantages | Key Disadvantages |
| Hydrogen Peroxide (H₂O₂) | aq. NaOH or KOH, THF | Inexpensive, readily available, well-established.[4][5] | Can be hazardous, requires basic conditions which may not be tolerated by all substrates.[1] |
| Trimethylamine N-oxide (TMAO) | Anhydrous, often heated | Anhydrous conditions possible, good for sensitive substrates. | Can have solubility issues, byproduct (trimethylamine) is volatile and odorous. |
| N-Methylmorpholine N-oxide (NMO) | Often with catalytic TPAP | Can lead to aldehydes/ketones instead of alcohols, expanding synthetic utility.[4] | Requires a co-catalyst, can be more expensive. |
| Peroxyacids (e.g., m-CPBA) | CH₂Cl₂, 0 °C to RT | Highly reactive, fast reactions. | Low functional group tolerance (e.g., epoxidizes alkenes), potentially explosive.[1] |
| Electrochemically Generated Peroxodicarbonate | Aqueous carbonate solution | "Green" oxidant, avoids chemical waste, mild conditions.[6] | Requires specialized electrochemical equipment. |
Experimental Protocol: Standard Hydroboration-Oxidation with H₂O₂
This protocol describes the conversion of 1-octene to 1-octanol, a classic example of the hydroboration-oxidation reaction.
Workflow: Hydroboration-Oxidation
Caption: Workflow for a typical hydroboration-oxidation.
Step-by-Step Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-octene (10 mmol, 1.12 g) and 50 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Hydroboration: Slowly add a 1.0 M solution of borane-THF complex (BH₃•THF) (11 mL, 11 mmol) dropwise via syringe, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the completion of the hydroboration step.
-
Oxidation: Cool the reaction mixture back to 0°C. Cautiously and slowly add 3 M aqueous sodium hydroxide (NaOH) (5 mL), followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂) (5 mL). Caution: This addition is exothermic and generates gas; ensure adequate venting and slow addition.
-
Completion: After the addition of H₂O₂, allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-octanol.
Part 2: Alternatives in Catalysis
Pyridine N-oxides are excellent Lewis bases and can act as ligands for transition metals or as organocatalysts, activating Lewis acidic species. The 3-methoxy group in this compound enhances the electron-donating ability of the N-oxide oxygen, making it a more potent activator. This is particularly relevant in reactions like the asymmetric allylation of aldehydes with allyltrichlorosilanes.[7][8]
General Catalytic Activation by N-Oxides
Caption: Activation of a silane by a pyridine N-oxide catalyst.
Comparison of Alternative Catalysts and Ligands
The field of asymmetric catalysis is rich with alternatives, each offering unique advantages in terms of enantioselectivity, substrate scope, and operational simplicity.
| Catalyst/Ligand Class | Example(s) | Reaction Type | Key Advantages |
| Chiral Pyridine N-Oxides | PINDOX, QUINOX, METHOX[7] | Asymmetric Allylation, Aldol | High enantioselectivity (up to 96% ee for METHOX), can be effective at room temperature.[7] |
| Bipyridine N,N'-dioxides | C₂-symmetric derivatives | Asymmetric Allylation, Michael | Bidentate coordination can lead to more rigid transition states and higher selectivity.[7] |
| Phosphoramides | Denmark's catalysts | Asymmetric Allylation | A different class of highly effective Lewis base organocatalysts, well-studied mechanism.[7] |
| Non-N-Oxide Ligands (for C-H activation) | Phosphines, Carbamates, Picolinamides | C-H Functionalization | Broadly applicable in transition metal catalysis, offers diverse steric and electronic tuning.[9][10] |
Experimental Protocol: Asymmetric Allylation Using a Chiral Phosphoramide Catalyst
This protocol outlines the asymmetric allylation of benzaldehyde using allyltrichlorosilane, catalyzed by a well-known chiral phosphoramide, as an alternative to an N-oxide-based system.
Step-by-Step Methodology:
-
Setup: In a glovebox, add the chiral phosphoramide catalyst (0.1 mmol, 5 mol%) to a flame-dried vial.
-
Reagents: Outside the glovebox, under an inert atmosphere, add anhydrous acetonitrile (MeCN) (2.0 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add freshly distilled benzaldehyde (2.0 mmol, 212 mg), followed by the dropwise addition of allyltrichlorosilane (2.2 mmol, 386 mg).
-
Reaction: Stir the reaction mixture at -78°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench: Upon completion, quench the reaction by pouring it into a saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Part 3: Alternatives for N-Oxide Directed C-H Functionalization
The pyridine N-oxide group is a powerful directing group for the functionalization of the pyridine ring itself. It activates the C2 position towards nucleophilic attack and can direct transition-metal-catalyzed C-H activation, for example at the C8 position of quinoline N-oxides, via the formation of a stable five-membered metallacycle.[9][11]
N-Oxide Directed C-H Activation
Caption: General catalytic cycle for N-oxide directed C-H activation.
Comparison of Alternative Directing Groups
While the N-oxide is effective, a vast array of other directing groups (DGs) have been developed, often offering broader scope, milder conditions, or easier removal.
| Directing Group (DG) | Metal Catalyst | Position Selectivity | Removability |
| Picolinamide | Pd, Ru, Co, Ni | ortho C-H of an attached aryl ring | Removable via hydrolysis or reduction. |
| Carbamate | Co, Pd | ortho C-H of an attached aryl ring[9] | Easily cleaved to reveal a phenol. |
| 8-Aminoquinoline | Pd, Ni, Cu | ortho C-H of an attached aryl ring | Removable under various conditions. |
| Acetylamino | Pd, Ru | ortho C-H of anilines | Removable via hydrolysis. |
| Traceless Nucleophiles | Rh, Ir | C8 of quinolines (via in situ salt formation)[9] | The directing nucleophile is not incorporated into the product.[9] |
Experimental Protocol: Picolinamide-Directed C-H Arylation
This protocol describes the palladium-catalyzed ortho-arylation of an aniline derivative using a removable picolinamide directing group.
Step-by-Step Methodology:
-
Substrate Synthesis: Prepare the N-(phenyl)picolinamide substrate by acylating aniline with picolinoyl chloride.
-
Setup: To a screw-cap vial, add N-(phenyl)picolinamide (0.5 mmol), aryliodide (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), Ag₂CO₃ (1.0 mmol), and anhydrous 1,2-dichloroethane (DCE) (2 mL).
-
Reaction: Seal the vial and place it in a preheated oil bath at 120°C. Stir for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of celite to remove inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the ortho-arylated product.
-
DG Removal (Hydrolysis): The picolinamide directing group can be subsequently removed by heating with a strong base (e.g., NaOH in EtOH/H₂O) to yield the free 2-amino-biphenyl derivative.
Conclusion
This compound is a valuable and versatile reagent, yet it is part of a much larger toolkit available to the modern synthetic chemist. For oxidation of organoboranes, classic reagents like hydrogen peroxide remain a cost-effective standard, while novel electrochemical methods promise a greener future. In catalysis, the principles of Lewis base activation demonstrated by N-oxides have been expanded to other highly efficient organocatalyst classes like phosphoramides, which offer exceptional enantioselectivity. Finally, while N-oxide-directed C-H activation is a powerful tool for modifying heterocycles, the development of a diverse array of removable directing groups, such as picolinamide, has revolutionized the field of C-H functionalization, enabling the synthesis of complex molecules with unparalleled precision. Understanding the strengths and limitations of each alternative allows researchers to make informed, causality-driven decisions, optimizing their synthetic strategies for efficiency, selectivity, and innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Structure of 3-Methoxypyridine 1-oxide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular structure of 3-Methoxypyridine 1-oxide and its closely related analogs, 4-Methoxypyridine 1-oxide and 4-Methylpyridine 1-oxide. Due to the limited availability of specific computational studies on this compound, this guide leverages detailed computational data from its structural isomers and similar derivatives to offer valuable insights into its expected geometric and electronic properties. The information presented is supported by data from density functional theory (DFT) calculations and experimental studies where available.
Introduction to Pyridine N-Oxides
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The N-oxide group, with its dipolar N⁺-O⁻ character, modulates the electronic properties of the pyridine ring, influencing its reactivity and intermolecular interactions. Understanding the precise molecular geometry of these compounds is crucial for designing novel drug candidates and functional materials. Computational chemistry, particularly DFT, provides a powerful tool for elucidating these structural details at the atomic level.
Molecular Structure Comparison
The primary focus of this guide is the geometric structure of this compound. For comparative purposes, we present computational data for 4-Methoxypyridine 1-oxide and 4-Methylpyridine 1-oxide. The substitution pattern on the pyridine ring is expected to cause subtle but significant changes in bond lengths and angles.
Below is a diagram illustrating the molecular structure of this compound and the numbering scheme used in this guide.
Caption: Molecular structure of this compound with atom numbering.
Comparative Quantitative Data
The following tables summarize the calculated geometric parameters for 4-Methylpyridine 1-oxide and provide a reference for the expected values in this compound.
Table 1: Comparison of Selected Bond Lengths (Å)
| Bond | 4-Methylpyridine 1-oxide (B3LYP/6-311++G(d,p)) | 4-Methylpyridine 1-oxide (MP2/6-311++G(d,p)) |
| N1-O | 1.276 | 1.288 |
| N1-C2 | 1.365 | 1.368 |
| C2-C3 | 1.383 | 1.391 |
| C3-C4 | 1.391 | 1.398 |
| C4-C(Me) | 1.509 | 1.508 |
Table 2: Comparison of Selected Bond Angles (°) and Dihedral Angles (°)
| Angle/Dihedral | 4-Methylpyridine 1-oxide (B3LYP/6-311++G(d,p)) | 4-Methylpyridine 1-oxide (MP2/6-311++G(d,p)) |
| Bond Angles | ||
| C6-N1-C2 | 122.9 | 122.7 |
| N1-C2-C3 | 118.8 | 118.9 |
| C2-C3-C4 | 119.5 | 119.5 |
| C3-C4-C5 | 120.4 | 120.5 |
| Dihedral Angle | ||
| O-N1-C2-C3 | 0.0 | 0.0 |
Data for 4-Methylpyridine 1-oxide is adapted from studies utilizing gas-phase electron diffraction and quantum chemical calculations.
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT), a widely used quantum chemical method for predicting molecular structures and properties.
Geometry Optimization
The core of computational structural analysis is geometry optimization. This process aims to find the minimum energy conformation of a molecule, which corresponds to its most stable structure.
Caption: A typical workflow for computational geometry optimization.
Key Steps in the Protocol:
-
Initial Structure Generation: An initial 3D structure of the molecule is generated, often from a 2D chemical drawing.
-
Method Selection: A computational method, such as DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), is chosen. The choice of functional and basis set is critical for the accuracy of the results.
-
Geometry Optimization: An iterative process is performed where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule.
-
Frequency Calculation: After optimization, a frequency calculation is performed to confirm that the obtained structure is a true energy minimum. A stable structure will have no imaginary frequencies.
-
Data Extraction: Once a stable structure is confirmed, key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted.
Signaling Pathways and Logical Relationships
The electronic nature of the N-oxide group and the methoxy substituent significantly influences the chemical reactivity of the pyridine ring. The interplay of their electronic effects can be visualized as follows:
Caption: Electronic influences on the pyridine ring.
The N-oxide group is strongly electron-withdrawing through its inductive effect but can also act as a resonance-donating group. The methoxy group at the 3-position is also a resonance-donating group. The combination of these effects will dictate the preferred sites for electrophilic and nucleophilic attack on the pyridine ring, which is critical information for drug design and synthesis planning.
Conclusion
Safety Operating Guide
Proper Disposal of 3-Methoxypyridine 1-oxide: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Summary
It is crucial to handle 3-Methoxypyridine 1-oxide with care, assuming it possesses hazards similar to its parent compound, 3-Methoxypyridine, and other N-oxide derivatives. These compounds are typically classified as irritants and may be harmful if ingested or inhaled.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection/face protection. |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Flammability | Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration is often the recommended technique for pyridine-based compounds.[1][2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like paper towels or weigh boats, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste:
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Combustible").
2. Storage of Chemical Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][5]
-
Ensure containers are tightly sealed to prevent leaks or the release of vapors.
3. Accidental Spill Cleanup:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE.
-
For liquid spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[3]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the absorbed material or swept solids into a designated hazardous waste container.
-
Clean the spill area with soap and water.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and known hazards.
Disclaimer: Chemical waste generators are responsible for correctly classifying their waste in accordance with local, regional, and national regulations.[3] Always consult your institution's EHS office for specific guidance on waste disposal procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Methoxypyridine 1-oxide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 3-Methoxypyridine 1-oxide (CAS No. 14906-61-7)[1][2]. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation[3][4][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which may cause irritation. Gloves should be inspected before use and disposed of properly after handling[3][5]. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing[3][4]. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be necessary for large quantities or in case of insufficient ventilation. | To avoid inhalation of vapors or aerosols that may cause respiratory irritation[3][4]. |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's integrity.
Operational Protocol:
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[6]. Ensure that an eyewash station and safety shower are readily accessible.
-
Handling: Avoid direct contact with skin and eyes[3][7]. Do not breathe in dust, fumes, or vapors[3][4]. Wash hands thoroughly after handling the compound[3][4].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[7][8][9]. Keep away from incompatible materials such as strong oxidizing agents[7][8].
Spill Management and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Spill Response Protocol:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance[6][9].
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal[3][8]. Avoid generating dust[3].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
Waste Disposal Plan:
Chemical waste must be managed in accordance with local, regional, and national regulations[8].
-
Containerization: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through a licensed disposal company. Do not pour it down the drain[6]. The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber[3].
Logical Workflow for Handling and Disposal
The following diagram illustrates the step-by-step process for safely handling and disposing of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 14906-61-7 [chemicalbook.com]
- 2. 14906-61-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. aksci.com [aksci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
